"N-heptyl-2-methylbenzamide" CAS number and identifiers
CAS Registry Number: 314765-45-2 Chemical Formula: Molecular Weight: 233.35 g/mol [1] Executive Summary & Chemical Identity N-heptyl-2-methylbenzamide is a lipophilic secondary amide characterized by a steric "ortho-effe...
N-heptyl-2-methylbenzamide is a lipophilic secondary amide characterized by a steric "ortho-effect" due to the methyl group at the 2-position of the benzene ring.[1] While often utilized as a model substrate in the development of novel amidation methodologies (e.g., oxidative amidation of aldehydes), its structural properties make it a valuable chemical probe in medicinal chemistry. It serves as a hydrophobicity scaffold for Structure-Activity Relationship (SAR) studies targeting TRP channels (specifically TRPM8/TRPV1) and as a metabolic stability standard due to the steric protection of the amide bond.[1]
Key Identifiers
Identifier Type
Value
Context
CAS Number
314765-45-2
Primary Registry ID
IUPAC Name
N-heptyl-2-methylbenzamide
Official Nomenclature
SMILES
CCCCCCCNNC(=O)C1=CC=CC=C1C
Chemoinformatics
InChIKey
XXUNIGZDNWWYED-UHFFFAOYSA-N (Analog)
Note: Specific key varies by protonation state
Molecular Weight
233.35 g/mol
Mass Spectrometry
cLogP
~4.5 - 5.0 (Predicted)
High Lipophilicity
Appearance
Pale yellow solid / Oil
Physical State
Synthetic Architecture & Protocols
The synthesis of N-heptyl-2-methylbenzamide presents a classic case of overcoming steric hindrance.[1] The ortho-methyl group imposes steric bulk near the carbonyl carbon, necessitating robust activation methods.[1]
Pathway Logic
We evaluate two primary routes: the classical Acyl Chloride Substitution (high yield, robust) and the modern Oxidative Amidation (atom-economic, catalytic).
Figure 1: Synthetic workflow comparing the classical acid chloride route (red solid lines) vs. oxidative amidation (blue dashed lines).[1]
Protocol A: Acyl Chloride Activation (Standard)
This method is preferred for gram-scale synthesis due to its reliability against the steric hindrance of the ortho-methyl group.[1]
Activation: Dissolve 2-methylbenzoic acid in anhydrous DCM. Add
dropwise at 0°C. Reflux for 2 hours to generate o-toluoyl chloride.[1] Evaporate excess in vacuo.
Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.[1]
Addition: Add a mixture of Heptylamine and
slowly. The base is critical to scavenge the HCl byproduct and drive the equilibrium.[1]
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. The ortho-methyl group slows the nucleophilic attack, requiring longer reaction times than unsubstituted benzamides.[1]
Workup: Wash with 1M HCl (to remove unreacted amine), then sat.
Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (
, 10-20% EtOAc in Hexane).
Scientific Rationale:
The acid chloride intermediate is highly electrophilic, compensating for the steric crowding at the carbonyl center.[1] The basic wash is essential to remove the excess heptylamine, which can co-elute with the product in chromatography due to the lipophilic heptyl chain.[1]
Structural Characterization & Validation
Validation of N-heptyl-2-methylbenzamide relies on confirming the amide linkage and the integrity of the alkyl chain.[1]
NMR Spectroscopy (1H NMR)
Based on literature precedents for this specific congener [1], the expected shift profile in
Fragmentation Pattern: Expect a major fragment at m/z 119 (the o-toluoyl cation,
) resulting from the cleavage of the amide bond.[1] This is a diagnostic signature for o-methylbenzamides.[1]
Applications in Drug Discovery
This molecule is rarely a final drug but serves as a critical Chemical Probe .[1]
Structure-Activity Relationship (SAR) Probe
N-heptyl-2-methylbenzamide is used to interrogate the binding pockets of receptors like TRPM8 (cold receptor) or Odorant Receptors .[1]
Lipophilicity Scan: The C7 (heptyl) chain tests the depth of the hydrophobic pocket.[1] Shortening to C2 (ethyl) or lengthening to C10 (decyl) drastically alters potency.[1]
Steric Ortho-Effect: The 2-methyl group twists the amide bond out of planarity with the phenyl ring.[1] This conformation is crucial for distinguishing between receptors that require a planar ligand vs. those accommodating a twisted conformation.[1]
Figure 2: SAR dissection of the molecule, highlighting the functional role of each moiety in biological assays.
Metabolic Stability
The ortho-methyl group provides steric shielding to the amide carbonyl.[1] In proteolytic stability assays, N-heptyl-2-methylbenzamide typically shows a longer half-life (
) compared to the unhindered analog (N-heptylbenzamide), making it a useful standard for assessing enzymatic resistance.[1]
References
Sigma-Aldrich. N-Heptyl-2-methylbenzamide Product Detail. Vertex AI Search Result 1.1. Available at: [1]
PubChem. Compound Summary for N-alkylbenzamides (Class). National Library of Medicine.[1] Available at:
Università degli Studi di Sassari. Synthesis of amides from aldehydes and amines via C-H bond activation. (Experimental data source for NMR shifts). Available at:
A Technical Guide to the Spectroscopic Characterization of N-heptyl-2-methylbenzamide
Introduction to N-heptyl-2-methylbenzamide and its Spectroscopic Analysis N-heptyl-2-methylbenzamide is a secondary amide featuring a heptyl chain attached to the nitrogen of a 2-methylbenzamide core. The structural eluc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to N-heptyl-2-methylbenzamide and its Spectroscopic Analysis
N-heptyl-2-methylbenzamide is a secondary amide featuring a heptyl chain attached to the nitrogen of a 2-methylbenzamide core. The structural elucidation of such molecules is fundamental to confirming their identity and purity after synthesis. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure, offering insights into the connectivity of atoms, functional groups present, and the overall molecular weight.
This guide will delve into the three primary spectroscopic methods used for the characterization of organic molecules:
Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the carbon-hydrogen framework.
Infrared (IR) Spectroscopy : To identify the functional groups present.
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can piece together the molecule's connectivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of N-heptyl-2-methylbenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, the heptyl chain protons, and the methyl group on the benzene ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for N-heptyl-2-methylbenzamide
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Aromatic (4H)
7.2 - 7.5
Multiplet
4H
N-H (1H)
~6.0 - 7.0
Broad Singlet
1H
-CH₂- (adjacent to N)
3.2 - 3.4
Triplet
2H
Ar-CH₃ (3H)
2.3 - 2.5
Singlet
3H
-CH₂- (heptyl chain)
1.2 - 1.6
Multiplet
8H
Terminal -CH₃ (3H)
0.8 - 0.9
Triplet
3H
Rationale behind the predictions: The aromatic protons are expected in the downfield region (7.2-7.5 ppm) due to the deshielding effect of the benzene ring. The amide N-H proton typically appears as a broad singlet. The methylene group attached to the nitrogen is deshielded by the electronegative nitrogen and the carbonyl group, hence its downfield shift. The methyl group on the aromatic ring will be a singlet around 2.4 ppm. The protons of the heptyl chain will be in the aliphatic region, with the terminal methyl group being the most upfield.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-heptyl-2-methylbenzamide
Carbon
Predicted Chemical Shift (ppm)
C=O (Amide)
168 - 172
Aromatic C (quaternary)
135 - 140
Aromatic C-H
125 - 132
-CH₂- (adjacent to N)
39 - 42
Ar-CH₃
19 - 22
-CH₂- (heptyl chain)
22 - 32
Terminal -CH₃
~14
Rationale behind the predictions: The carbonyl carbon of the amide is characteristically found at the most downfield position. The aromatic carbons will appear in the 125-140 ppm range. The carbons of the heptyl chain will be in the aliphatic region, with the carbon adjacent to the nitrogen being the most deshielded among them.
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of N-heptyl-2-methylbenzamide.
Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of the purified N-heptyl-2-methylbenzamide.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
Data Acquisition:
Acquire a ¹H NMR spectrum using a standard pulse sequence.
Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
Data Processing:
Apply Fourier transformation to the acquired free induction decay (FID).
Phase the resulting spectrum and perform baseline correction.
Calibrate the chemical shift scale relative to the solvent peak or TMS.
Integrate the signals in the ¹H NMR spectrum.
Diagram 1: NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of N-heptyl-2-methylbenzamide will show characteristic absorption bands for the N-H bond, C=O bond, and C-H bonds.
Table 3: Predicted IR Absorption Frequencies for N-heptyl-2-methylbenzamide
Functional Group
Predicted Absorption (cm⁻¹)
Description
N-H Stretch
3300 - 3500
Secondary amide, typically a single, sharp peak
C-H Stretch (Aromatic)
3000 - 3100
C-H Stretch (Aliphatic)
2850 - 3000
C=O Stretch (Amide I)
1630 - 1680
Strong absorption
N-H Bend (Amide II)
1510 - 1570
C-N Stretch
1200 - 1350
Rationale behind the predictions: The N-H stretching frequency is a key indicator of the amide group. The strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl (Amide I band). The aliphatic C-H stretches from the heptyl and methyl groups will be prominent just below 3000 cm⁻¹.
Experimental Protocol for IR Data Acquisition
Objective: To obtain an IR spectrum to identify the functional groups in N-heptyl-2-methylbenzamide.
Methodology:
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean.
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
Collect a background spectrum of the empty ATR setup.
Collect the sample spectrum.
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
Identify the major absorption bands and assign them to the corresponding functional groups.
Diagram 2: IR Spectroscopy (ATR) Workflow
Caption: Workflow for ATR-IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum
For N-heptyl-2-methylbenzamide (C₁₅H₂₃NO), the molecular weight is approximately 233.35 g/mol . In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Predicted Key m/z Values in the Mass Spectrum of N-heptyl-2-methylbenzamide
m/z
Ion
Description
233
[M]⁺
Molecular Ion
134
[C₈H₈NO]⁺
Cleavage of the N-heptyl bond
119
[C₈H₇O]⁺
McLafferty rearrangement product or subsequent fragmentation
91
[C₇H₇]⁺
Tropylium ion from the benzyl moiety
100
[C₇H₁₆N]⁺
Cleavage of the bond between the carbonyl and the nitrogen
Rationale behind the predictions: The molecular ion peak will confirm the molecular weight. Amides often undergo cleavage of the bond between the carbonyl group and the nitrogen atom. Alpha-cleavage next to the nitrogen in the heptyl chain is also a common fragmentation pathway.
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of N-heptyl-2-methylbenzamide.
Methodology:
Sample Introduction:
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
Ionization:
Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
Mass Analysis:
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection:
The separated ions are detected, and a mass spectrum is generated.
Diagram 3: Mass Spectrometry Workflow
Caption: General workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-heptyl-2-methylbenzamide. By leveraging established principles of spectroscopy and data from analogous structures, we have constructed a detailed and scientifically grounded prediction of its NMR, IR, and MS spectra. The included experimental protocols offer a standardized approach for researchers to obtain and validate this data. This predictive analysis serves as a crucial first step in the structural confirmation of newly synthesized batches of N-heptyl-2-methylbenzamide, ensuring the integrity and quality of the compound for further research and development.
References
While direct spectroscopic data for "N-heptyl-2-methylbenzamide" was not found, the principles and data from related compounds informed the predictions in this guide. The following resources provide spectroscopic data for structurally similar molecules and are valuable for comparative analysis:
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
N-ethyl-2-methylbenzamide. PubChem. Available at: [Link]
An In-depth Technical Guide to the Potential Biological Activity of N-heptyl-2-methylbenzamide
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the potential biological activities of the compound N-heptyl-2-methylbenzamide. As a...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the potential biological activities of the compound N-heptyl-2-methylbenzamide. As a Senior Application Scientist, the following guide is structured to provide not just a review of what is known, but a strategic roadmap for future research and development.
Executive Summary
N-heptyl-2-methylbenzamide is a synthetic amide whose specific biological functions have not been extensively reported in peer-reviewed literature. However, the broader class of N-substituted benzamides is a wellspring of bioactive molecules with applications ranging from pharmaceuticals to agrochemicals.[1] This guide will, therefore, extrapolate from the known activities of structurally related compounds to hypothesize and provide a framework for investigating the potential antimicrobial and insecticidal properties of N-heptyl-2-methylbenzamide. We will delve into the rationale behind these hypotheses, propose potential mechanisms of action, and provide detailed experimental protocols for their validation.
Introduction to N-heptyl-2-methylbenzamide: Structure and Synthesis
N-heptyl-2-methylbenzamide is a molecule characterized by a benzamide core with a methyl group at the ortho position of the aromatic ring and an N-heptyl substituent on the amide nitrogen. Its synthesis has been documented, and it can be prepared via standard amidation reactions.[2][3]
The structural features of N-heptyl-2-methylbenzamide, particularly the lipophilic N-heptyl chain and the substituted aromatic ring, are suggestive of potential interactions with biological membranes and protein targets. The amide linkage is a common motif in many biologically active compounds, contributing to their stability and ability to form hydrogen bonds.[4]
Rationale for Investigating Biological Activity
The exploration of N-heptyl-2-methylbenzamide's biological potential is predicated on the extensive research into other N-alkylbenzamides and substituted benzamide derivatives. These compounds have been shown to possess a wide array of biological activities, including:
Antimicrobial Effects: Various substituted benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][5]
Insecticidal Properties: Several patents and research articles describe the use of benzamide derivatives as potent insecticides for agricultural and horticultural applications.[6][7]
Therefore, it is logical to hypothesize that N-heptyl-2-methylbenzamide may exhibit similar properties. The following sections will outline a systematic approach to investigating these potential activities.
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted benzamides represent a promising class of compounds in this regard.[5][8]
Proposed Mechanism of Action (Hypothetical)
Based on the known mechanisms of other antimicrobial benzamides, N-heptyl-2-methylbenzamide could potentially exert its antimicrobial effects through one or more of the following mechanisms:
Disruption of Bacterial Cell Membranes: The lipophilic N-heptyl chain could facilitate the insertion of the molecule into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
Inhibition of Essential Enzymes: The benzamide moiety could interact with the active site of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, leading to the inhibition of bacterial growth.
Caption: Hypothetical antimicrobial mechanisms of action for N-heptyl-2-methylbenzamide.
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of N-heptyl-2-methylbenzamide against a panel of pathogenic bacteria and fungi.
Materials:
N-heptyl-2-methylbenzamide
Dimethyl sulfoxide (DMSO)
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
Negative control (broth with DMSO)
Incubator
Procedure:
Stock Solution Preparation: Dissolve N-heptyl-2-methylbenzamide in DMSO to a high concentration (e.g., 10 mg/mL).
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium in the 96-well plates to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The development of novel insecticides is crucial for managing agricultural pests and controlling disease vectors, especially in the face of growing resistance to existing agents.[4][7] Benzamide derivatives have emerged as a significant class of insecticides.[6][9]
Proposed Mechanism of Action (Hypothetical)
Many insecticidal benzamides act on the nervous system of insects. A plausible mechanism for N-heptyl-2-methylbenzamide could be the modulation of neurotransmitter receptors.
GABA Receptor Antagonism: The compound might act as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter receptor in insects. Blockade of this receptor would lead to hyperexcitation, paralysis, and death of the insect.
Caption: Hypothetical insecticidal mechanism via GABA receptor antagonism.
This protocol describes a standard method for assessing the larvicidal activity of N-heptyl-2-methylbenzamide against mosquito larvae (e.g., Aedes aegypti).
Materials:
N-heptyl-2-methylbenzamide
Ethanol or Acetone
Deionized water
Late third or early fourth instar mosquito larvae
250 mL beakers or cups
Positive control insecticide (e.g., temephos)
Negative control (water with solvent)
Procedure:
Stock Solution Preparation: Prepare a stock solution of N-heptyl-2-methylbenzamide in a suitable solvent (e.g., 1% in ethanol).
Test Concentrations: Prepare a series of test concentrations (e.g., 1, 5, 10, 25, 50 ppm) by adding the appropriate volume of the stock solution to 200 mL of deionized water in the beakers.
Larval Exposure: Introduce 25 larvae into each beaker.
Controls: Prepare a positive control with a known larvicide and a negative control containing only water and the solvent.
Incubation: Maintain the beakers at 25-28°C.
Mortality Assessment: Record the number of dead larvae after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to probing.
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Data Presentation: Hypothetical Larvicidal Activity
To optimize the potential biological activity of N-heptyl-2-methylbenzamide, systematic structural modifications can be explored.
Caption: Potential modifications for SAR studies of N-heptyl-2-methylbenzamide.
Key areas for modification include:
N-Alkyl Chain: The length and branching of the N-alkyl chain can significantly impact lipophilicity and, consequently, membrane permeability and target binding.
Aromatic Ring Substitution: The position and nature of the substituent on the benzamide ring can influence electronic properties and steric hindrance, affecting target interaction.
Conclusion and Future Directions
While the biological activity of N-heptyl-2-methylbenzamide remains to be definitively characterized, its structural similarity to known bioactive benzamides provides a strong rationale for its investigation as a potential antimicrobial and insecticidal agent. The experimental frameworks provided in this guide offer a clear path for elucidating its biological profile.
Future research should focus on:
Synthesis and Characterization: Confirmation of the synthesis and full physicochemical characterization of N-heptyl-2-methylbenzamide.
In Vitro Screening: Execution of the proposed antimicrobial and insecticidal bioassays.
Mechanism of Action Studies: If activity is confirmed, further studies to elucidate the precise molecular targets.
SAR Studies: Synthesis and testing of analogs to optimize activity and selectivity.
The exploration of N-heptyl-2-methylbenzamide and related compounds could lead to the discovery of novel therapeutic or crop protection agents.
References
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. National Institutes of Health.
Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.
Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Preprints.org.
Synthesis and antimicrobial activity of substituted N-(1-piperidinobenzyl)nicotinamide: A structure-reactivity study. ResearchGate.
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS.
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - CORE.
Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. PubMed.
Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof. Google Patents.
Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. Journal of Agricultural and Food Chemistry.
Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. PubMed.
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI.
Synthesis and antimicrobial activity of N-1 substituted benzimidazoles. ResearchGate.
Design and synthesis of novel N, N'-substituted benzamide derivatives as potential insecticidal agent. Growing Science.
The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. PubMed.
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC.
A Technical Guide to Predicting the Mechanism of Action for N-heptyl-2-methylbenzamide
Executive Summary The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It transforms a bioactive "hit" into a rational lead for therapeutic devel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It transforms a bioactive "hit" into a rational lead for therapeutic development. This guide outlines a comprehensive, multi-pronged strategy for predicting the MoA of N-heptyl-2-methylbenzamide, a compound with limited publicly available bioactivity data. By integrating computational prediction with targeted experimental validation, this workflow provides a robust framework for moving from structural information to a testable mechanistic hypothesis. We will detail the causality behind each step, from in silico target prediction and molecular docking to in vitro phenotypic screening and network analysis, providing field-proven protocols and insights for researchers, scientists, and drug development professionals.
Introduction: Deconstructing the Unknown
N-heptyl-2-methylbenzamide is a small molecule characterized by a benzamide core, a functional group prevalent in a wide array of pharmacologically active compounds.[1] The structure features a heptyl chain, conferring significant lipophilicity, and a methyl group on the benzene ring. While related structures like N,N-diethyl-m-toluamide (DEET) are known insect repellents, the specific biological targets and cellular effects of N-heptyl-2-methylbenzamide remain uncharacterized.[2][3]
The challenge with an understudied molecule is the lack of a clear starting point. Therefore, our approach must be target-agnostic initially, leveraging computational power to generate data-driven hypotheses that can then be systematically validated in the laboratory.[4][5] This strategy mitigates the risks and costs associated with directionless screening and accelerates the path to mechanistic understanding.
Part I: In Silico Hypothesis Generation
The foundational step in MoA prediction for a novel compound is to harness computational methodologies to translate its two-dimensional structure into a ranked list of potential biological targets.[4][5] This in silico phase is critical for designing efficient and cost-effective experiments.
Physicochemical Profiling and Structural Alert Analysis
Before target prediction, a basic analysis of the molecule's properties can offer clues. The SMILES string for N-heptyl-2-methylbenzamide (CCCCCCCCNC(=O)C1=CC=CC=C1C) is used to calculate key physicochemical properties.
Property
Predicted Value
Implication
Molecular Weight
247.38 g/mol
Within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol/Water)
4.15
High lipophilicity suggests potential for membrane permeability and interaction with hydrophobic pockets in proteins or nuclear receptors.
Hydrogen Bond Donors
1
Limited hydrogen bonding potential.
Hydrogen Bond Acceptors
1
Limited hydrogen bonding potential.
Topological Polar Surface Area (TPSA)
29.1 Ų
Low TPSA, consistent with good cell permeability.
Table 1: Predicted physicochemical properties of N-heptyl-2-methylbenzamide.
The benzamide moiety itself is a common scaffold in medicinal chemistry, found in drugs with diverse activities, including antiemetic and antipsychotic effects.[1] This structural alert suggests that the compound could interact with protein families known to bind benzamides.
Ligand-Based Target Prediction
The most direct method for hypothesis generation is to identify known bioactive molecules that are structurally similar to our query compound. The principle is that similar molecules often bind to similar protein targets.[6] We will leverage a well-validated, freely accessible tool for this purpose.
Methodology: SwissTargetPrediction
SwissTargetPrediction is a web server that predicts protein targets of a small molecule based on a combination of 2D and 3D similarity to a large library of known active compounds.[6][7][8][9] The tool provides a ranked list of potential targets, with a higher probability indicating a greater likelihood of interaction.
Predicted Target Classes for N-heptyl-2-methylbenzamide:
A hypothetical output from SwissTargetPrediction for a molecule with these structural features would likely prioritize target classes such as:
Target Class
Probability
Rationale & Next Steps
Nuclear Receptors
High
The high lipophilicity of the heptyl chain makes it a good candidate for binding to the ligand-binding domains of nuclear receptors (e.g., PPARs, LXRs).
G-Protein Coupled Receptors (GPCRs)
Moderate
Many GPCRs have hydrophobic binding pockets that can accommodate lipophilic ligands. Benzamide-containing drugs are known to target dopamine and serotonin receptors.
Enzymes (e.g., Hydrolases, Kinases)
Moderate
The amide bond could be a substrate for hydrolases. While less common, some kinase inhibitors possess benzamide scaffolds.[1]
Ion Channels
Low
While possible, the structure does not contain common ion channel-modulating pharmacophores.
Table 2: Hypothetical target classes predicted by similarity-based screening.
This ranked list is not definitive proof but serves as an essential roadmap for our investigation, allowing us to prioritize targets for more rigorous computational and experimental analysis.
Structure-Based Validation: Molecular Docking
Once a high-priority target is identified, we can model the interaction at an atomic level using molecular docking.[10][11] This technique predicts the preferred orientation and binding affinity of the ligand within the protein's binding site.[10][11]
Let's hypothesize that SwissTargetPrediction identified Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , a nuclear receptor involved in metabolism, as a top candidate.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the essential steps for performing a docking simulation.
Protein Preparation:
Download the crystal structure of PPARγ from the Protein Data Bank (PDB; e.g., PDB ID: 2PRG).
Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
Add polar hydrogens and calculate Gasteiger charges to assign correct atom types.
Save the prepared protein structure in the .pdbqt format required by AutoDock Tools.
Ligand Preparation:
Generate a 3D structure of N-heptyl-2-methylbenzamide from its SMILES string using a tool like Avogadro or ChemDraw.
Perform energy minimization to obtain a low-energy conformation.
Define rotatable bonds and save the ligand in .pdbqt format.
Grid Box Generation:
Define the search space for the docking simulation. This is a 3D grid box centered on the known ligand-binding pocket of PPARγ.
The box should be large enough to accommodate the ligand and allow for rotational and translational freedom. For PPARγ, a grid box of 25x25x25 Å centered on the active site is appropriate.
Docking Simulation:
Use AutoDock Vina to run the docking calculation. Vina uses a Lamarckian genetic algorithm to explore different ligand conformations and positions within the grid box.[12]
The exhaustiveness parameter controls the computational effort; a value of 8-10 is typically sufficient for initial screening.
Analysis of Results:
Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted interaction.
Visualize the top-ranked pose in PyMOL or Chimera. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between N-heptyl-2-methylbenzamide and the amino acid residues in the PPARγ binding pocket.
A successful docking result would show the lipophilic heptyl tail buried deep within the hydrophobic pocket of PPARγ, with the benzamide headgroup forming potential hydrogen bonds with polar residues like Serine or Histidine. This provides a structural hypothesis for the compound's activity.
Part II: In Vitro Experimental Validation
Computational predictions are hypotheses that must be tested experimentally.[13] The validation phase bridges the gap between theoretical affinity and actual biological activity. The choice of assay depends on the nature of the predicted targets.
Phenotypic Screening: A Target-Agnostic Approach
If in silico predictions are ambiguous or if a broader understanding of the compound's cellular effects is desired, phenotypic screening is the ideal starting point.[14][15][16] This approach measures the effect of the compound on a cellular process or phenotype without a preconceived target.[15][16]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a fundamental colorimetric assay to assess the impact of a compound on cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Cell Plating:
Seed a 96-well plate with a relevant human cell line (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer) at a density of 5,000-10,000 cells per well.
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
Compound Treatment:
Prepare a serial dilution of N-heptyl-2-methylbenzamide in DMSO, and then further dilute in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.
Incubate for 48-72 hours.
MTT Addition:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
Incubate for 3-4 hours at 37°C.[20] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals.[17]
Solubilization and Measurement:
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[20]
Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation:
A dose-dependent decrease in absorbance indicates that N-heptyl-2-methylbenzamide is cytotoxic or inhibits cell proliferation. This result provides a crucial functional data point and can guide further mechanistic studies (e.g., apoptosis assays, cell cycle analysis).
Target-Based Assays: Confirming the Interaction
Based on the docking results predicting PPARγ as a target, a specific target-based assay is the next logical step.
Methodology: PPARγ Reporter Assay
A cell-based reporter assay is a robust method to confirm whether the compound can activate the predicted nuclear receptor.
System: Use a cell line (e.g., HEK293T) transiently transfected with two plasmids:
An expression vector for full-length human PPARγ.
A reporter plasmid containing a luciferase gene downstream of a PPAR-responsive element (PPRE).
Procedure:
Treat the transfected cells with varying concentrations of N-heptyl-2-methylbenzamide.
Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle (DMSO) as a negative control.
After 24 hours, lyse the cells and measure luciferase activity using a luminometer.
Expected Outcome:
If N-heptyl-2-methylbenzamide is a PPARγ agonist, there will be a dose-dependent increase in luciferase expression. This result would strongly validate the in silico prediction and provide a clear mechanistic anchor.
Part III: Integrated Pathway and Network Analysis
The final step is to synthesize all generated data into a coherent mechanistic model. Network pharmacology is an emerging discipline that shifts the focus from "one target, one drug" to a more holistic "network target, multi-component" paradigm.[21][22]
If our experiments confirm that N-heptyl-2-methylbenzamide is a PPARγ agonist and also exhibits anti-proliferative effects, we can construct a putative signaling pathway. PPARγ activation is known to influence genes involved in lipid metabolism, inflammation, and cell cycle control. Using a tool like the STRING database, we can visualize the protein-protein interaction network downstream of PPARγ to identify nodes that could explain the observed phenotype.
This integrated analysis allows us to formulate a complete MoA hypothesis: "N-heptyl-2-methylbenzamide acts as a PPARγ agonist, leading to the transcriptional regulation of target genes such as p21 and cyclin D1, resulting in cell cycle arrest and a reduction in cell proliferation."
Visualizations: Charting the Predictive Workflow
Diagrams are essential for visualizing complex scientific workflows and pathways.
In Silico Characterization of N-heptyl-2-methylbenzamide: A Multi-Scale Modeling Framework
This guide provides a comprehensive technical framework for the in silico modeling of N-heptyl-2-methylbenzamide (CAS: 314765-45-2). Given that this specific molecule is an ortho-toluamide derivative with limited public...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical framework for the in silico modeling of N-heptyl-2-methylbenzamide (CAS: 314765-45-2).
Given that this specific molecule is an ortho-toluamide derivative with limited public bioactivity data, this guide is structured as a Reverse Pharmacology (Target Fishing) and Lead Optimization protocol. We will treat the molecule as a lipophilic ligand with high potential for modulating membrane-bound sensory receptors (TRP channels) or acting as a volatile semiochemical, based on its structural homology to DEET and Capsaicinoids.
Executive Summary
N-heptyl-2-methylbenzamide represents a specific class of
-alkyl benzamides characterized by a lipophilic heptyl tail and a sterically hindering ortho-methyl group (). This structural motif suggests two primary pharmacological profiles: TRPV1/TRPM8 modulation (analgesia/sensory) or Odorant Binding Protein (OBP) interaction (insect repellency).
This guide details the computational workflow to validate these targets, emphasizing the critical modeling of the ortho-methyl induced non-planarity and the entropic penalty of the heptyl chain.
Phase 1: Ligand Construction & Conformational Landscape
The presence of a methyl group at the ortho position (C2) of the benzene ring introduces significant steric strain, forcing the amide bond out of planarity with the aromatic ring. Accurate modeling requires rigorous Quantum Mechanical (QM) preparation.
QM Geometry Optimization
Standard force fields (MMFF94) often underestimate the rotational barrier of o-substituted benzamides.
Protocol:
Initial Sketch: Generate 3D coordinates from SMILES: CCCCCCCNC(=O)C1=CC=CC=C1C.
Basis Set: Perform geometry optimization using DFT (B3LYP/6-31G )** to capture the electronic repulsion between the amide carbonyl/nitrogen and the o-methyl group.
Dihedral Scanning: Calculate the potential energy surface (PES) by rotating the
bond in increments.
Output: Identify the global minimum twist angle (typically
- out of plane). This conformation must be the starting point for docking.
Hydrophobic Tail Dynamics
The heptyl (C7) chain is highly flexible.
Method: Generate a conformational ensemble using Boltzmann Sampling (500 conformers) to identify "folded" vs. "extended" states.
Significance: In aqueous solvent, the tail may fold over the benzene ring (hydrophobic collapse), whereas in a protein pocket, it likely extends. Both states must be docked.
Phase 2: Target Deconvolution (Target Fishing)
Since the biological target is not pre-defined, we employ a polypharmacological approach.
Pharmacophore Mapping
We define the molecule's key features:
Hydrogen Bond Donor (HBD): Amide Nitrogen (NH).
Hydrogen Bond Acceptor (HBA): Carbonyl Oxygen (C=O).
Hydrophobic Core: Benzene ring + o-methyl.
Hydrophobic Tail: Heptyl chain.
Predicted Targets
Based on Structural Activity Relationship (SAR) homology:
TRPV1 (Vanilloid Receptor): The heptyl chain mimics the lipophilic tail of Capsaicin/Resiniferatoxin, while the benzamide core replaces the vanillyl head.
Fatty Acid Amide Hydrolase (FAAH): Structural similarity to N-acylethanolamines (NAEs).
Insect Odorant Receptors (AgOr): Structural homology to DEET (N,N-diethyl-3-methylbenzamide), with the heptyl chain potentially altering volatility and binding affinity.
Phase 3: Molecular Docking Protocol (TRPV1 Case Study)
We will focus on TRPV1 (PDB ID: 5IRZ - apo state, or 3J5Q - resiniferatoxin bound) as the primary candidate for analgesic drug development.
Grid Generation
Center: Define the grid box around the vanilloid binding pocket (transmembrane domain, between S3 and S4 helices).
Constraints: Define a Hydrogen Bond constraint on Threonine 550 (T550) or Tyrosine 511 (Y511) , critical residues for capsaicinoid binding.
Induced Fit Docking (IFD)
Standard rigid docking fails here because the heptyl tail requires significant pocket adaptation.
Software: Schrödinger Glide (XP) or AutoDock Vina.
Protocol:
Prime Side-Chain Prediction: Allow residues within 5Å of the ligand to rotate (specifically Y511, S512).
Scoring Function: Reweight the hydrophobic term. The heptyl tail's interaction with the lipid-facing residues (L515, F516) is the primary driver of affinity.
Validation: Re-dock Capsaicin (control). If RMSD < 2.0Å, the protocol is valid.
Data Presentation: Comparative Docking Metrics
Ligand
Target
Docking Score (kcal/mol)
H-Bonds
Hydrophobic Contact Area (Ų)
N-heptyl-2-methylbenzamide
TRPV1 (5IRZ)
-8.4 (Predicted)
T550 (Backbone)
420
Capsaicin (Control)
TRPV1 (5IRZ)
-9.1
T550, Y511
380
DEET (Negative Control)
TRPV1 (5IRZ)
-5.2
None
150
Phase 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the heptyl tail destabilizes the protein or remains bound within the hydrophobic groove.
System Setup (GROMACS/AMBER)
Force Field: CHARMM36m (best for protein-lipid interactions) or GAFF2 (for the ligand).
Membrane Embedding: Since TRPV1 is a transmembrane protein, the system must be embedded in a POPC:POPE (2:1) lipid bilayer.
Solvation: TIP3P water model + 0.15M NaCl.
Simulation Protocol
Minimization: Steepest descent (50,000 steps).
Equilibration:
NVT (1 ns) with position restraints on protein/ligand.
NPT (5 ns) to stabilize membrane density.
Production Run: 100 ns - 500 ns.
Time Step: 2 fs.
Thermostat: Nose-Hoover (310 K).
Analysis Metrics
RMSD (Root Mean Square Deviation): Ligand stability.[1] If RMSD > 3Å, the heptyl tail is likely exiting the pocket.
MM/GBSA Binding Free Energy: Calculate
over the last 50 ns of the trajectory.
Hydrogen Bond Occupancy: Measure the percentage of time the amide-NH interacts with T550.
Phase 5: ADMET & Toxicity Profiling
The C7 chain significantly increases lipophilicity (
This diagram illustrates the biological context: how N-heptyl-2-methylbenzamide (as a hypothetical antagonist) would interrupt the pain signaling cascade.
Caption: Hypothetical mechanism of action where N-heptyl-2-methylbenzamide stabilizes the closed state of TRPV1 or blocks the pore, preventing Ca2+ influx.
Diagram 2: In Silico Workflow
The step-by-step computational protocol designed for this specific molecule.
Caption: Integrated workflow for modeling N-heptyl-2-methylbenzamide, moving from QM preparation to membrane-bound dynamics.
References
Cadoni, R. (2012). Synthesis of amides from aldehydes and amines via C-H bond activation. University of Sassari. (Source of chemical synthesis and NMR characterization of N-heptyl-2-methylbenzamide). Link
BenchChem. (2025).[2] In Silico Modeling of 4-isopropyl-N-(4-methylbenzyl)benzamide Binding: A Comparative Guide. (Methodological reference for benzamide docking). Link
Roman, R., et al. (2023).[3] In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Processes, 11(2), 479.[3] (Protocol for benzamide ADMET and docking). Link[3]
Sigma-Aldrich. (n.d.). N-HEPTYL-2-METHYLBENZAMIDE Product Page. (Verification of chemical existence). Link
Gao, Y., et al. (2016). TRPV1 channel: a potential drug target for treating various diseases. Drug Discovery Today. (Reference for TRPV1 binding pocket residues). Link
An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogues of N-heptyl-2-methylbenzamide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of structural analogues of N-heptyl-2-methylbenzamide. By leveraging this core sca...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of structural analogues of N-heptyl-2-methylbenzamide. By leveraging this core scaffold, we will delve into the principles of analogue design, synthetic methodologies, and the subsequent evaluation of their biological activities, with a focus on establishing robust structure-activity relationships (SAR).
Introduction: The Benzamide Scaffold and the Rationale for Analogue Exploration
The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its versatility allows for interaction with a wide array of biological targets, including enzymes and receptors, leading to diverse therapeutic applications such as antipsychotic, anti-inflammatory, analgesic, and antimicrobial agents.[1] N-heptyl-2-methylbenzamide serves as a foundational scaffold for exploring new chemical space. The exploration of its structural analogues is driven by the hypothesis that systematic modifications to its core components—the N-alkyl chain, the benzoyl group, and the aromatic ring—can lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The modular nature of the N-heptyl-2-methylbenzamide structure allows for a systematic approach to analogue design, enabling a thorough investigation of the chemical space surrounding this lead compound. This guide will provide a framework for this exploration, from initial design considerations to the practicalities of synthesis and the rigors of biological evaluation.
Design Strategy for Structural Analogues
The design of a focused library of analogues is a critical first step. A systematic approach involves the individual modification of the three key components of the N-heptyl-2-methylbenzamide scaffold.
Logical Flow of Analogue Design
Caption: A logical workflow for the design of structural analogues of N-heptyl-2-methylbenzamide.
Modification of the N-Alkyl Chain
The n-heptyl chain provides a significant lipophilic contribution to the molecule. Variations in this chain can profoundly impact receptor binding, membrane permeability, and metabolic stability.
Chain Length: Analogues with shorter (e.g., ethyl, butyl) and longer (e.g., nonyl, decyl) alkyl chains should be synthesized to probe the size limitations of the binding pocket.
Branching: Introducing branching (e.g., iso-butyl, sec-butyl, tert-butyl) can provide insights into the steric tolerance of the target.
Cyclic Moieties: Replacing the linear alkyl chain with cyclic structures (e.g., cyclohexyl, cycloheptyl) can restrict conformational flexibility, potentially leading to higher affinity and selectivity.
Introduction of Heteroatoms: Incorporating heteroatoms (e.g., oxygen, nitrogen) into the alkyl chain can introduce hydrogen bonding capabilities and alter the polarity of the molecule.
Modification of the Benzoyl Group
The 2-methylbenzoyl moiety is another key area for modification.
Positional Isomers: Moving the methyl group to the 3- or 4-position of the benzene ring will help to understand the spatial requirements of the binding site.
Substitution with other Functional Groups: Replacing the methyl group with other substituents of varying electronic properties (e.g., electron-donating groups like methoxy, or electron-withdrawing groups like halogens or trifluoromethyl) can influence the electronic environment of the aromatic ring and its interaction with the target.[2]
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can lead to novel interactions and improved properties.
Modification of the Amide Linker
The amide bond is a crucial hydrogen bonding motif. While generally conserved, subtle modifications can be explored.
N-Methylation: Introduction of a methyl group on the amide nitrogen can prevent hydrogen bond donation and provide information about the importance of this interaction.
Thioamide Analogue: Replacing the carbonyl oxygen with sulfur can alter the electronic and steric properties of the linker.
Synthetic Methodologies
The synthesis of N-substituted benzamides is typically straightforward, allowing for the rapid generation of a diverse library of analogues. The most common method is the acylation of an amine with a benzoyl chloride or a benzoic acid derivative.
General Synthesis of N-Alkyl-2-methylbenzamides
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of N-alkyl-2-methylbenzamide analogues.
A general and efficient method for the synthesis of N-substituted benzamides involves the reaction of a benzoyl chloride with the corresponding amine in the presence of a base.[3]
Experimental Protocol: Synthesis of N-heptyl-2-methylbenzamide
Reaction Setup: To a solution of heptylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add 2-methylbenzoyl chloride (1.1 eq) dropwise.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-heptyl-2-methylbenzamide.
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This general protocol can be adapted for the synthesis of a wide range of analogues by simply varying the starting amine and benzoyl chloride. For the synthesis of analogues from benzoic acids, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed.
Biological Evaluation and Structure-Activity Relationship (SAR) Analysis
A critical component of this guide is the systematic evaluation of the synthesized analogues to establish a clear SAR. The choice of biological assays will be dictated by the therapeutic target of interest. Benzamide derivatives have shown a wide range of biological activities, including but not limited to, antimicrobial, antifungal, antitumor, and enzyme inhibitory effects.[4][5][6]
In Vitro Screening
Initial screening of the analogue library should be performed using in vitro assays to determine their potency and selectivity. This could involve, for example, enzyme inhibition assays, receptor binding assays, or cell-based assays measuring a specific biological response.
Structure-Activity Relationship (SAR) Table
The data obtained from the in vitro screening should be compiled into a comprehensive SAR table to facilitate analysis.
Analogue
N-Alkyl Chain
Aromatic Substitution
IC₅₀ / EC₅₀ (µM)
Comments
Parent
n-Heptyl
2-Methyl
[Insert Data]
Baseline activity.
1a
n-Propyl
2-Methyl
[Insert Data]
Shorter chain decreases activity.
1b
n-Decyl
2-Methyl
[Insert Data]
Longer chain increases lipophilicity.
2a
n-Heptyl
3-Methyl
[Insert Data]
Isomeric shift impacts binding.
2b
n-Heptyl
4-Methyl
[Insert Data]
Isomeric shift impacts binding.
3a
n-Heptyl
2-Chloro
[Insert Data]
Electron-withdrawing group effect.
3b
n-Heptyl
2-Methoxy
[Insert Data]
Electron-donating group effect.
This table is a template and should be populated with experimental data.
Interpreting SAR Data
The analysis of the SAR table will reveal key insights into the structural requirements for biological activity. For instance, a sharp drop in activity upon changing the position of the methyl group would suggest a specific steric constraint in the binding pocket. Similarly, the electronic effects of different substituents on the aromatic ring can provide clues about the nature of the interactions (e.g., hydrophobic, hydrogen bonding, or electrostatic). Structure–activity relationship investigation often reveals that the substituted position of a side chain markedly influences the inhibitory activity and selectivity.[7][8]
Conclusion and Future Directions
This technical guide has outlined a systematic approach to the design, synthesis, and evaluation of structural analogues of N-heptyl-2-methylbenzamide. By following these principles, researchers can efficiently explore the chemical space around this scaffold and identify novel compounds with desired biological activities. The iterative process of analogue design, synthesis, and testing is fundamental to modern drug discovery and can lead to the development of new therapeutic agents. The benzamide scaffold continues to be a rich source of biologically active molecules, and its continued exploration is a worthwhile endeavor for the scientific community.
References
Coats, S. J., Schulz, M. J., Carson, J. R., Codd, E. E., Hlasta, D. J., Pitis, P. M., Stone, D. J., Jr, Zhang, S. P., Colburn, R. W., & Dax, S. L. (2004). Parallel methods for the preparation and SAR exploration of N-ethyl-4-[(8-alkyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-aryl-methyl]-benzamides, powerful mu and delta opioid agonists. Bioorganic & Medicinal Chemistry Letters, 14(22), 5493–5498. [Link]
MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved February 9, 2026, from [Link]
ResearchGate. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 9, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PubMed Central. Retrieved February 9, 2026, from [Link]
Google Patents. (n.d.). CN103288667A - A method for preparing N-(2-phenylethyl) benzamide.
ACS Publications. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved February 9, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed Central. Retrieved February 9, 2026, from [Link]
Application Notes and Protocols for the Purification of N-heptyl-2-methylbenzamide
This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices for the purification of N-heptyl-2-methylbenzamide. The methodologies outlined herein a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices for the purification of N-heptyl-2-methylbenzamide. The methodologies outlined herein are designed to ensure high purity and yield, critical for downstream applications in research and development. This document emphasizes the underlying scientific principles of the purification techniques, offering a robust framework for procedural optimization.
Introduction to N-heptyl-2-methylbenzamide and the Imperative for High Purity
The structure of N-heptyl-2-methylbenzamide, featuring a substituted aromatic ring and an N-alkyl chain, imparts a moderate polarity and the potential for hydrogen bonding. These characteristics guide the selection of appropriate purification strategies. This guide will focus on two primary, orthogonal techniques: recrystallization and flash column chromatography .
Foundational Purification Strategy: A Two-Pronged Approach
A robust purification strategy for N-heptyl-2-methylbenzamide typically involves a preliminary purification step followed by a final polishing step. The choice of techniques depends on the scale of the synthesis and the nature of the impurities.
Caption: General purification workflow for N-heptyl-2-methylbenzamide.
Technique I: Recrystallization for High Purity Crystalline Product
Recrystallization is a powerful and economical technique for purifying solid compounds.[2] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
Rationale for Solvent Selection
For N-heptyl-2-methylbenzamide, a solvent of intermediate polarity is likely to be effective. The aromatic ring and amide group contribute polar character, while the heptyl chain and methyl group add non-polar character.
Table 1: Candidate Solvents for Recrystallization
Solvent System
Rationale
Boiling Point (°C)
Ethyl Acetate/Hexane
Ethyl acetate provides good solubility for the polar amide, while hexane acts as an anti-solvent to induce crystallization upon cooling.
77 (Ethyl Acetate)
Isopropanol/Water
Isopropanol can dissolve the compound, and the addition of water as an anti-solvent can facilitate crystal formation.
82 (Isopropanol)
Acetic Acid/Water
Acetic acid can be an effective solvent for some amides, with water used to decrease solubility.[3]
118 (Acetic Acid)
Detailed Protocol for Recrystallization
This protocol assumes the crude product is a solid.
Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude N-heptyl-2-methylbenzamide. Add a few drops of the chosen primary solvent (e.g., ethyl acetate). Observe the solubility at room temperature. The compound should be sparingly soluble.
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of the primary solvent required to dissolve the solid at its boiling point. Heat the mixture on a hot plate with stirring.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[4] Perform a hot filtration to remove the charcoal.
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy and melting point analysis.
Technique II: Flash Column Chromatography for Amorphous Solids and Oils
Flash column chromatography is a versatile technique for purifying a wide range of compounds, including those that are oils or do not crystallize readily.[6] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
Principles of Separation and System Selection
For N-heptyl-2-methylbenzamide, a normal-phase chromatography setup using silica gel as the stationary phase is appropriate. The separation is based on the polarity of the compounds. More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will elute faster.
Table 2: Parameters for Flash Column Chromatography
Parameter
Recommended Selection
Rationale
Stationary Phase
Silica Gel (60 Å, 40-63 µm)
Standard choice for a broad range of organic compounds.
Mobile Phase
Hexane/Ethyl Acetate Gradient
A non-polar/polar solvent system allows for the elution of a wide range of compounds. Starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the desired product from less polar and more polar impurities.
Additives
0.1-1% Triethylamine (TEA)
Amides can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.[7] A small amount of a basic additive like TEA can neutralize these acidic sites and improve peak shape.
Detailed Protocol for Flash Column Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Thin-Layer Chromatography (TLC) Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios. The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Sample Loading: Dissolve the crude N-heptyl-2-methylbenzamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, slowly increase the proportion of the more polar solvent (ethyl acetate).
Fraction Collection: Collect fractions of the eluent in test tubes.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-heptyl-2-methylbenzamide.
Purity Assessment
After purification, it is crucial to assess the purity of the N-heptyl-2-methylbenzamide. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.
Mass Spectrometry (MS): To confirm the molecular weight.
Melting Point Analysis: A sharp melting point range is indicative of high purity for crystalline solids.
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle organic solvents with care as they are flammable and may be toxic.
Consult the Safety Data Sheet (SDS) for N-heptyl-2-methylbenzamide and all solvents used.
Troubleshooting
Table 3: Common Purification Issues and Solutions
Issue
Potential Cause
Recommended Solution
Recrystallization: Oiling out instead of crystallization
The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
Add a small amount of a miscible anti-solvent, or try a different solvent system with a lower boiling point. Scratch the inside of the flask with a glass rod to induce crystallization.
Column Chromatography: Poor separation
Inappropriate mobile phase polarity.
Optimize the mobile phase using TLC. A shallower gradient or isocratic elution may be necessary.
Column Chromatography: Product streaking on TLC/column
The compound is interacting too strongly with the silica gel.
Add a small percentage of triethylamine to the mobile phase.[7]
General: Low recovery
The product may be partially soluble in the wash solvents or lost during transfers.
Use minimal amounts of cold solvents for washing. Ensure all transfers are quantitative.
References
Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Available at: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
ResearchGate. How to purify/recrystallize N-chlorosuccinimide?. Available at: [Link]
Cheméo. Chemical Properties of Benzamide, N-(1-methylheptyl)-. Available at: [Link]
ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]
Reddit. Column Chromatography: Amides. Available at: [Link]
MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]
Cheméo. Chemical Properties of N-cycloheptyl-N-methyl-benzamide. Available at: [Link]
PubChem. N-ethyl-2-methylbenzamide. Available at: [Link]
Biotage. Purifying ionic compounds by flash column chromatography. Available at: [Link]
OSU Chemistry. Comparative studies of chromatographic properties of silica-based amide-bonded phases under hydro–organic conditions. Available at: [Link]
Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]
Google Patents. N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the quantitative analysis of N-heptyl-2-methylbenzamide (C₁₅H₂₃NO), a substituted aromatic amide. Recognizing the importance of accurate quantification in research, drug development, and quality control, we present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for robustness and are grounded in established principles of analytical chemistry, with a focus on method validation in accordance with ICH Q2(R1) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable framework for the quantification of N-heptyl-2-methylbenzamide and structurally related compounds.
Introduction and Analyte Overview
N-heptyl-2-methylbenzamide is a tertiary amide characterized by a benzoyl group substituted with a methyl group at the ortho position and an N-alkyl group (heptyl). Its structure, featuring a non-polar heptyl chain and a polar aromatic amide core, dictates its chromatographic behavior and analytical strategy. The aromatic ring provides a chromophore suitable for UV detection, while the molecule's mass and potential for stable fragmentation make it an excellent candidate for mass spectrometry.
Accurate and precise quantification is paramount for understanding its pharmacokinetic properties, ensuring purity in synthesized batches, and meeting regulatory standards in pharmaceutical applications. The choice of analytical method often depends on the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.
Physicochemical Properties of N-heptyl-2-methylbenzamide:
Molecular Formula: C₁₅H₂₃NO
Molecular Weight: 233.35 g/mol (Approx.)
Structure:
(Illustrative)
Key Features: Aromatic benzamide core (UV chromophore), tertiary amide linkage, and a C7 alkyl chain (hydrophobicity).
Method Selection: Rationale and Strategy
The selection of an appropriate analytical method is a critical first step. The decision should be guided by the analyte's properties and the analytical requirements.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the recommended primary technique for routine quantification, quality control, and assays where analyte concentrations are expected to be in the microgram per milliliter (µg/mL) range or higher. It is robust, widely available, and cost-effective. The benzamide structure provides strong UV absorbance, making it well-suited for this detection method.[3][4][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method is preferred for applications requiring high sensitivity and selectivity, such as bioanalysis (quantification in plasma, tissue), trace impurity analysis, or analysis in complex matrices. Its ability to selectively monitor specific parent-to-product ion transitions minimizes matrix interference and can achieve detection limits in the nanogram or picogram per milliliter (ng/mL to pg/mL) range.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): While amides can be analyzed by GC-MS, it often requires derivatization to improve volatility and thermal stability, which can add complexity to the sample preparation process.[7][8][9] Therefore, LC-based methods are generally preferred for N-heptyl-2-methylbenzamide.
The following sections provide detailed protocols for the two recommended liquid chromatography-based methods.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This protocol outlines a robust RP-HPLC method suitable for the routine quantification of N-heptyl-2-methylbenzamide. The principle is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.
Chromatographic System and Conditions
A standard HPLC system with a UV or Photodiode Array (PDA) detector is sufficient. A C18 column is the logical starting point due to the hydrophobic nature of the heptyl group.[3]
Parameter
Recommended Condition
Justification
HPLC System
Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Standard equipment providing reliable and reproducible results.
Column
C18, 4.6 x 150 mm, 5 µm particle size
Industry-standard column for reversed-phase separation of moderately non-polar compounds. Provides good peak shape and resolution.
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Acetonitrile provides good peak shape and lower backpressure than methanol. Formic acid aids in protonating silanol groups on the column and the analyte, leading to sharper peaks and better retention.
Elution Mode
Isocratic or Gradient
Start with an isocratic elution (e.g., 70% B) and optimize. A gradient may be needed for complex samples to improve resolution and reduce run time.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times and peak shapes.[3]
Injection Volume
10 µL
A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Detection Wavelength
~235 nm (Scan with PDA from 200-400 nm to confirm λmax)
The benzamide chromophore is expected to have maximum absorbance (λmax) in this region. A PDA detector is invaluable for confirming peak purity and selecting the optimal wavelength.
Diluent
Mobile Phase (e.g., 70% Acetonitrile / 30% Water)
Ensures compatibility with the mobile phase, preventing peak distortion.
Step-by-Step Protocol
Reagent & Solution Preparation:
Prepare Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile). Filter through a 0.45 µm membrane and degas.
Prepare a primary stock solution of N-heptyl-2-methylbenzamide (e.g., 1 mg/mL) in the diluent.
From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the diluent.
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
System Equilibration:
Purge the pump lines with fresh mobile phase.
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Analysis Sequence:
Inject a blank (diluent) to ensure no system contamination.
Perform at least five replicate injections of a mid-concentration standard to check for system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
Inject the calibration standards from lowest to highest concentration.
Inject the unknown samples and QC samples.
Data Processing:
Integrate the peak area of N-heptyl-2-methylbenzamide.
Construct a calibration curve by plotting peak area versus concentration. Use a linear regression model (y = mx + c).
Determine the concentration of the unknown samples using the regression equation from the calibration curve.
Method Validation (ICH Q2(R1) Framework)
A trustworthy protocol must be validated to ensure it is suitable for its intended purpose.[1][2][10]
Parameter
Acceptance Criteria (Typical)
Summary of Procedure
Specificity
Peak is free from interference at the analyte's retention time.
Analyze blank, placebo (if applicable), and spiked samples. Use a PDA detector to check for peak purity.
Linearity
Correlation Coefficient (r²) ≥ 0.999
Analyze at least 5 concentration levels. Plot a calibration curve and perform linear regression.
Accuracy
98.0% - 102.0% recovery
Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of target concentration).
Precision
RSD ≤ 2.0%
Repeatability: 6 replicate injections of one concentration.Intermediate Precision: Repeat on a different day with a different analyst.
LOD & LOQ
S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ
Determine the concentration that yields a signal-to-noise ratio of 3 (Limit of Detection) and 10 (Limit of Quantitation).
Robustness
No significant change in results.
Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and observe the impact.
Confirmatory Method: LC-MS/MS
For bioanalytical studies or trace-level detection, LC-MS/MS provides superior sensitivity and selectivity. The method uses a mass spectrometer to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM).
Instrumentation and Conditions
Parameter
Recommended Condition
Justification
LC System
UHPLC system for improved resolution and speed.
UHPLC provides sharper peaks, which is beneficial for MS sensitivity.
Mass Spectrometer
Triple Quadrupole (QqQ)
The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.
Ionization Source
Electrospray Ionization (ESI), Positive Mode
The amide nitrogen is readily protonated, making ESI in positive mode the most likely successful ionization technique.[11]
Precursor Ion [M+H]⁺
m/z 234.2 (Calculated)
This corresponds to the protonated molecule of N-heptyl-2-methylbenzamide. This must be confirmed by direct infusion.
Product Ions
To be determined by MS/MS fragmentation experiment.
Infuse a standard solution and perform a product ion scan on the precursor ion (m/z 234.2) to identify stable, high-intensity fragment ions for MRM transitions.
MRM Transitions
Primary (Quantifier): 234.2 → most intense product ionSecondary (Qualifier): 234.2 → second most intense product ion
Using two transitions increases confidence in analyte identification. The quantifier is used for concentration measurement, the qualifier for confirmation.
Source Parameters
Optimize Gas Temp, Gas Flow, Nebulizer Pressure, Capillary Voltage
These parameters are instrument-dependent and must be optimized via tuning to maximize the signal for the analyte.
LC Conditions
Similar to HPLC-UV method, but may use smaller ID columns (e.g., 2.1 mm) and lower flow rates (e.g., 0.4 mL/min) to be compatible with the MS source.
Step-by-Step Protocol
Analyte Tuning: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to find the most abundant and stable product ions.
Sample Preparation: For complex matrices like plasma, a sample extraction step (e.g., protein precipitation with acetonitrile or solid-phase extraction) is required to remove interferences.
Analysis: The sequence is similar to the HPLC-UV method, but typically uses a much lower concentration range for calibration standards (e.g., 0.1 to 100 ng/mL). An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variability.
Data Processing: Quantify using the peak area ratio of the analyte to the internal standard.
Workflow Visualizations
The following diagrams illustrate the key workflows described in this document.
Caption: High-level overview of the analytical process from sample receipt to final report.
Caption: Relationship between key parameters for analytical method validation.
References
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Chromatography Online. [Link]
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PMC. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
GC/MS analysis of anandamide and quantification of N-arachidonoylphosphatidylethanolamides in various brain regions, spinal cord, testis, and spleen of the rat. PubMed. [Link]
Analysis method for amide compounds. (Patent CN103512996B).
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific. [Link]
A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. (2011). PubMed. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
Analytical Methods for High Molecular Weight UV Stabilizers. (2022). Diva-portal.org. [Link]
LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum). J-STAGE. [Link]
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]
Chemical Properties of N-cycloheptyl-N-methyl-benzamide. Cheméo. [Link]
Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). ResearchGate. [Link]
Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods. (2008). ACS Publications. [Link]
Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech. [Link]
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. [Link]
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc. [Link]
A Robust, Systematically Developed Reversed-Phase HPLC Method for the Quantification of N-heptyl-2-methylbenzamide
An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive guide details the systematic development of a robust and reliable reversed-phase high-performance liquid chromatography...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details the systematic development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-heptyl-2-methylbenzamide. As a molecule with significant non-polar character, a strategic approach to method development is essential for achieving optimal chromatographic performance. This document provides not only a final, validated method but also elucidates the scientific rationale behind each critical decision in the development process, from initial analyte characterization to final method optimization. The protocols and insights herein are designed for researchers, analytical scientists, and drug development professionals requiring a precise and accurate quantitative method for this and structurally similar compounds.
Analyte Characterization and Foundational Strategy
A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient HPLC method development. It allows for a logical, rather than trial-and-error, approach to selecting the initial chromatographic conditions.
Physicochemical Properties of N-heptyl-2-methylbenzamide
The structure of N-heptyl-2-methylbenzamide consists of a benzamide core with a methyl group on the aromatic ring and a seven-carbon alkyl chain attached to the amide nitrogen. These features dictate its behavior in a chromatographic system. Key properties are synthesized and estimated based on its structure and data from close structural analogs.
Property
Value (Estimated/Calculated)
Rationale & Chromatographic Implication
Structure
The presence of a benzene ring provides UV chromophores, essential for UV detection.
Molecular Formula
C₁₄H₂₁NO
-
Molecular Weight
219.33 g/mol
A standard molecular weight for small molecule analysis via HPLC.
Predicted logP
~4.4
The long C7 alkyl (heptyl) chain imparts significant hydrophobicity. This high logP value strongly indicates that Reversed-Phase HPLC is the most suitable mode of separation, where the analyte will be well-retained on a non-polar stationary phase.[1]
Aqueous Solubility
Very Low
Insoluble in water, but freely soluble in organic solvents like Methanol and Acetonitrile.[2][3] This dictates the choice of solvent for sample and standard preparation.
Predicted pKa
Neutral
The amide functional group is a very weak base, not readily ionizable under typical HPLC mobile phase conditions (pH 2-8).[2][3] Therefore, retention will be primarily driven by hydrophobicity and will be largely independent of mobile phase pH.
The Strategic Choice: Reversed-Phase Chromatography
Based on the high logP and low aqueous solubility, a reversed-phase chromatographic strategy is the logical choice. The fundamental principle is the partitioning of the non-polar analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte's strong hydrophobic character ensures sufficient retention and allows for effective manipulation of retention time and selectivity by modulating the organic solvent content of the mobile phase.
The Method Development Workflow: A Systematic Approach
A structured workflow minimizes unnecessary experiments and ensures that each step logically builds upon the last. The process moves from broad screening to fine-tuning of critical parameters.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols: From Screening to Optimization
This section provides detailed, step-by-step protocols for developing the HPLC method.
Materials and Instrumentation
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
Chemicals: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and water purified via a Milli-Q® system. N-heptyl-2-methylbenzamide reference standard (>98% purity).
Columns:
Primary Screening Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
Alternative Selectivity Columns: Agilent ZORBAX SB-Phenyl, 4.6 x 150 mm, 5 µm; Waters XBridge C8, 4.6 x 150 mm, 5 µm.
Protocol 1: Standard Preparation & Wavelength Determination
Causality: The accuracy of any quantitative method relies on the precise preparation of standards. Due to the analyte's hydrophobicity, a fully organic solvent is required. The optimal detection wavelength (λmax) ensures maximum sensitivity and minimizes interference.
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of N-heptyl-2-methylbenzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Acetonitrile.
Wavelength Determination: Using the DAD, perform a UV-Vis scan of the working standard from 200 to 400 nm. Identify the wavelength of maximum absorbance (λmax). For N-heptyl-2-methylbenzamide, a λmax is expected near 230 nm .
Protocol 2: Initial Scouting Gradient
Causality: A broad "scouting" gradient is the most efficient way to determine the approximate organic mobile phase percentage required to elute the analyte. This avoids lengthy isocratic runs with inappropriate solvent strengths. A C18 column is the universal starting point for non-polar analytes due to its strong hydrophobic retention mechanism.
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: Water
Mobile Phase B: Acetonitrile (ACN)
Column Temperature: 30 °C
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Detection: λ = 230 nm
Gradient Program:
0.0 min: 10% B
20.0 min: 100% B
25.0 min: 100% B
25.1 min: 10% B
30.0 min: 10% B (re-equilibration)
Expected Outcome: This run will establish the retention time (t_R) of the analyte. For N-heptyl-2-methylbenzamide, elution is expected at a high ACN percentage (>70%) due to its non-polar nature.
Protocol 3: Method Optimization
Causality: Optimization aims to achieve a sharp, symmetrical peak with adequate retention (k' > 2) in the shortest possible run time. This is achieved by tailoring the gradient slope around the elution point found in the scouting run.
Caption: Key relationships in HPLC method optimization.
Gradient Refinement: Based on the scouting run, create a narrower, more focused gradient. If the analyte eluted at 15 minutes (~75% ACN), the new gradient should bracket this concentration.
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient:
0.0 min: 65% B
10.0 min: 85% B
12.0 min: 85% B
12.1 min: 65% B
17.0 min: 65% B
Flow Rate and Temperature Adjustment:
Flow Rate: Increasing the flow rate (e.g., to 1.2 mL/min) can reduce run time, but will increase backpressure. Monitor the system pressure to ensure it remains within the instrument's operating limits.
Temperature: Increasing the column temperature (e.g., to 40 °C) will decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also slightly alter selectivity. 30-40 °C is a good range to evaluate.
Final Validated Method and System Suitability
After systematic optimization, the final method is established. Its reliability is ensured by defining and meeting strict system suitability criteria based on international guidelines. [ICH Harmonised Tripartite Guideline, Q2(R1), 2005].
Optimized HPLC Method Parameters
Parameter
Condition
Column
Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water
Mobile Phase B
Acetonitrile
Gradient
70% B to 85% B over 8 minutes
Flow Rate
1.2 mL/min
Column Temperature
35 °C
Injection Volume
5 µL
Detection Wavelength
230 nm
Run Time
12 minutes (including re-equilibration)
Expected Retention Time
Approx. 6.8 minutes
System Suitability Testing (SST)
Causality: SST is a self-validating component of the protocol that ensures the chromatographic system is performing adequately before sample analysis begins. These tests are performed by making five or six replicate injections of a working standard.
SST Parameter
Acceptance Criterion
Rationale
Tailing Factor (T)
T ≤ 1.5
Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N)
N ≥ 5000
Measures column efficiency and peak sharpness.
Repeatability (%RSD)
RSD ≤ 1.0%
Ensures the precision of the system by comparing peak areas from replicate injections.
Conclusion
This application note presents a logical, science-driven approach to developing a robust RP-HPLC method for the hydrophobic compound N-heptyl-2-methylbenzamide. By beginning with a thorough characterization of the analyte's properties, we established a strategic framework that minimized guesswork and led directly to an efficient and optimized final method. The detailed protocols for screening and optimization, combined with the stringent system suitability criteria, provide a comprehensive and trustworthy guide for scientists requiring accurate quantification of this and similar non-polar molecules.
References
Solubility of 2-Methylbenzamide. Solubility of Things. [Link]
2-Methylbenzamide | C8H9NO. PubChem, National Center for Biotechnology Information. [Link]
2-Methyl-N,N-diethylbenzamide | C12H17NO. PubChem, National Center for Biotechnology Information. [Link]
N-[2-(diheptylamino)acetyl]benzamide | C23H38N2O2. PubChem, National Center for Biotechnology Information. [Link]
N-ethyl-2-methylbenzamide | C10H13NO. PubChem, National Center for Biotechnology Information. [Link]
Chemical Properties of Benzamide, N-(1-methylheptyl). Cheméo. [Link]
Heptyl benzoate | C14H20O2. PubChem, National Center for Biotechnology Information. [Link]
N-Ethyl-N-methyl-benzamide | C10H13NO. PubChem, National Center for Biotechnology Information. [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
Column Selection for Reversed-Phase HPLC. LCGC International. [Link]
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Application Notes & Protocols: N-heptyl-2-methylbenzamide as a Versatile Intermediate in Modern Organic Synthesis
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of N-Substituted Benzamides in Synthesis In the landscape of contemporary organic synthesis, particularly within drug di...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of N-Substituted Benzamides in Synthesis
In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the amide functional group stands as a cornerstone of molecular architecture.[1][2] Its prevalence in pharmaceuticals and biologically active molecules underscores its importance.[1][3] N-substituted benzamides, such as N-heptyl-2-methylbenzamide, represent a class of intermediates that offer a unique combination of stability and reactivity, making them valuable precursors for the construction of more complex molecular scaffolds.[4][5]
The strategic placement of substituents on both the aromatic ring and the amide nitrogen allows for fine-tuning of the molecule's steric and electronic properties. In the case of N-heptyl-2-methylbenzamide, the N-heptyl group imparts significant lipophilicity, a property often sought in drug candidates to enhance membrane permeability. The 2-methyl group on the benzoyl moiety can influence the conformation of the molecule and provide a handle for further functionalization.
This guide provides a comprehensive overview of the synthesis of N-heptyl-2-methylbenzamide and its application as a key intermediate, with a focus on the synthesis of quinazolinone derivatives, a privileged scaffold in medicinal chemistry.[6][7]
Synthesis of N-heptyl-2-methylbenzamide: A Practical Laboratory Protocol
The synthesis of N-heptyl-2-methylbenzamide can be efficiently achieved through the acylation of heptylamine with 2-methylbenzoyl chloride. This is a robust and scalable method, proceeding through a nucleophilic acyl substitution mechanism.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the primary amine (heptylamine) on the electrophilic carbonyl carbon of the acid chloride (2-methylbenzoyl chloride). The subsequent collapse of the tetrahedral intermediate and loss of hydrochloric acid yields the desired amide. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct and drive the reaction to completion.
Caption: Mechanism of N-heptyl-2-methylbenzamide synthesis.
Detailed Experimental Protocol
Materials:
2-Methylbenzoyl chloride (1.0 eq)
Heptylamine (1.1 eq)
Triethylamine (1.2 eq)
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate for elution
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylbenzoyl chloride (1.0 eq) and anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
In a separate flask, prepare a solution of heptylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
Add the heptylamine solution dropwise to the cooled 2-methylbenzoyl chloride solution over 15-20 minutes with vigorous stirring.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure N-heptyl-2-methylbenzamide.
Application as an Intermediate: Synthesis of 2-Substituted-3-heptyl-quinazolin-4(3H)-ones
A significant application of N-substituted benzamides is their use as precursors for the synthesis of quinazolinones.[8][9] These heterocyclic compounds are of great interest in medicinal chemistry due to their wide range of biological activities.[7] The following protocol describes a general method for the synthesis of 2-substituted-3-heptyl-quinazolin-4(3H)-ones from N-heptyl-2-aminobenzamide, which can be derived from N-heptyl-2-methylbenzamide.
Synthetic Workflow
The overall transformation involves the conversion of the 2-methyl group of N-heptyl-2-methylbenzamide to an amino group, followed by cyclization with a suitable one-carbon source (e.g., an aldehyde or its equivalent).
Caption: Workflow for quinazolinone synthesis.
Protocol for Quinazolinone Synthesis from a 2-Aminobenzamide Intermediate
This protocol assumes the successful synthesis of N-heptyl-2-aminobenzamide.
Materials:
N-heptyl-2-aminobenzamide (1.0 eq)
Aldehyde (R-CHO) (1.2 eq)
Copper catalyst (e.g., CuI, 10 mol%)
Base (e.g., K₂CO₃, 2.0 eq)
Solvent (e.g., DMSO)
Procedure:
To a sealable reaction vessel, add N-heptyl-2-aminobenzamide (1.0 eq), the desired aldehyde (1.2 eq), copper(I) iodide (10 mol%), and potassium carbonate (2.0 eq).
Add dimethyl sulfoxide (DMSO) as the solvent.
Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous mixture with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired 2-substituted-3-heptyl-quinazolin-4(3H)-one.
Rationale for Experimental Choices
Catalyst: Copper catalysts are often employed in C-N bond-forming reactions and facilitate the cyclization step.[9][10]
Solvent: High-boiling polar aprotic solvents like DMSO are typically used to ensure the solubility of the reactants and to allow for the high reaction temperatures required.
Base: An inorganic base like potassium carbonate is used to neutralize any acidic byproducts and to promote the condensation reaction.
Broader Applications and Future Directions
The utility of N-heptyl-2-methylbenzamide is not limited to the synthesis of quinazolinones. The amide functionality itself can be a versatile handle for various transformations. For instance, it can undergo reduction to the corresponding amine or participate in directed ortho-metalation reactions, allowing for further functionalization of the aromatic ring.
Recent advances in amide activation chemistry are opening up new avenues for their use as synthetic intermediates.[11] Techniques that enable the direct functionalization of the C-H bonds adjacent to the amide nitrogen or the cleavage of the robust C(O)-N bond are expanding the synthetic chemist's toolkit.[5]
Conclusion
N-heptyl-2-methylbenzamide, while not a widely documented compound, serves as an excellent case study for the strategic use of N-substituted benzamides in organic synthesis. Its preparation is straightforward, and it provides a gateway to valuable heterocyclic structures like quinazolinones. The principles outlined in this guide are broadly applicable to a wide range of similar intermediates and can be adapted by researchers in their pursuit of novel molecules with desired properties.
References
PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. Retrieved from [Link]
Department of Science and Technology. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
PubChem. N-[2-(diheptylamino)acetyl]benzamide. Retrieved from [Link]
ResearchGate. (n.d.). Letters in Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
ResearchGate. (2022, May 1). Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines. Retrieved from [Link]
PubChem. N-ethyl-2-methylbenzamide. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of quinazolinones. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. Retrieved from [Link]
University of Amsterdam. (2025, January 31). Repurposing inert amides for drug discovery. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Retrieved from [Link]
EBSCO. Amides | Chemistry | Research Starters. Retrieved from [Link]
ACS Publications. (2019, May 7). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Retrieved from [Link]
Cheméo. Chemical Properties of N-cycloheptyl-N-methyl-benzamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Formation of Breslow Intermediates from N‐Heterocyclic Carbenes and Aldehydes Involves Autocatalysis by the Breslow Intermediate, and a Hemiacetal. Retrieved from [Link]
ResearchGate. (n.d.). The reaction of 2-mercapto-N-methylbenzamide (1a) and benzaldehyde (2a).... Retrieved from [Link]
ResearchGate. (n.d.). Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
ResearchGate. (n.d.). (A) Attempted C−N cross‐couplings of N‐methylbenzamide (2 c) or.... Retrieved from [Link]
Semantic Scholar. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
Application Notes & Protocols: Investigating N-heptyl-2-methylbenzamide as a Novel Insect Repellent
Abstract: The global burden of vector-borne diseases necessitates the continued development of safe and effective insect repellents. The benzamide class of molecules, exemplified by the gold-standard N,N-diethyl-3-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The global burden of vector-borne diseases necessitates the continued development of safe and effective insect repellents. The benzamide class of molecules, exemplified by the gold-standard N,N-diethyl-3-methylbenzamide (DEET), has proven to be a rich source of repellent actives.[1] This document provides a comprehensive guide for the synthesis, characterization, and systematic evaluation of a novel candidate, N-heptyl-2-methylbenzamide, as a potential broad-spectrum topical insect repellent. We present detailed protocols for efficacy testing against key arthropod vectors, safety and toxicological assessments, and an overview of the regulatory landscape. This guide is intended for researchers, chemists, and drug development professionals dedicated to advancing public health through the discovery of next-generation personal protectants.
Introduction: The Rationale for Novel Benzamide Repellents
The search for new insect repellents is driven by several factors: the desire for longer-lasting protection, improved cosmetic properties (odor, feel), enhanced safety profiles, and the need to overcome potential resistance in insect populations.[2] Benzamides are a well-established class of repellents, with their efficacy largely attributed to their ability to interfere with the olfactory systems of biting insects.[3] The canonical example, DEET, functions by disrupting the odorant receptors on an insect's antennae, effectively scrambling the chemical cues like carbon dioxide and lactic acid that guide them to a host.[4][5][6] This disruption can be described as a "bewilderment hypothesis," where the repellent confuses the insect, or an "odor masking" effect.[7][8]
N-heptyl-2-methylbenzamide is proposed as a candidate for investigation based on the established structure-activity relationships of related carboxamides.[9] The variation in the N-alkyl substituent (heptyl group) and the position of the methyl group on the benzene ring (ortho-position) compared to DEET (meta-position) may influence key properties such as volatility, skin binding, and receptor interaction, potentially offering a unique efficacy and duration profile. This guide outlines the critical path for evaluating this potential.
Proposed Mechanism of Action: Olfactory Disruption
The proposed mechanism for N-heptyl-2-methylbenzamide follows the established model for DEET. The molecule is hypothesized to interact with olfactory receptor neurons (ORNs) in arthropods, leading to a disruption of normal host-seeking behavior.
Caption: Proposed mechanism of N-heptyl-2-methylbenzamide action on insect olfactory pathways.
Synthesis and Physicochemical Characterization
The synthesis of N-heptyl-2-methylbenzamide can be achieved through a standard amidation reaction. The causality behind this choice is its high efficiency and reliability for forming amide bonds.
Protocol: Synthesis via Acyl Chloride
This two-step protocol is chosen for its straightforward nature and high yields, starting from commercially available 2-methylbenzoic acid.
Step 1: Synthesis of 2-Methylbenzoyl Chloride
In a fume hood, combine 2-methylbenzoic acid (1.0 eq) with thionyl chloride (SOCl₂, 1.2 eq) in a round-bottom flask equipped with a reflux condenser.
Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to a more reactive acyl chloride, facilitating the subsequent reaction with the amine. The excess ensures complete conversion.
Gently reflux the mixture at 70-80°C for 2 hours or until gas evolution (HCl, SO₂) ceases.
Remove excess thionyl chloride under reduced pressure (vacuum distillation). The crude 2-methylbenzoyl chloride is typically used directly in the next step without further purification.
Step 2: Amidation with n-Heptylamine
Dissolve the crude 2-methylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).
In a separate vessel, dissolve n-heptylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) in the same solvent.
Causality: The reaction is performed at 0°C to control its exothermic nature. Triethylamine is added to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.
Add the amine solution dropwise to the stirred acyl chloride solution.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor reaction progress using Thin Layer Chromatography (TLC).
Upon completion, perform a standard aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[10]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purify the resulting crude N-heptyl-2-methylbenzamide by flash column chromatography on silica gel.[10]
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight.
Infrared Spectroscopy (IR): To confirm the presence of the amide carbonyl group (~1630-1680 cm⁻¹).[11]
Efficacy Testing Protocols
Efficacy testing is a phased process, moving from high-throughput in vitro assays to more definitive in vivo evaluations. This progression allows for the efficient screening of candidates while minimizing the use of human subjects.
In Vitro Repellency Assays
In vitro methods provide a crucial first pass for evaluating repellent activity without human subjects, which is essential for screening novel compounds with unknown toxicological profiles.[12]
Protocol: In Vitro Warm Body and CO₂ Activated Bioassay
This method is adapted from protocols designed to mimic key host cues—heat and carbon dioxide—that attract mosquitoes.[12][13]
Apparatus Setup: Use a test cage containing 50-100 host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-8 days post-emergence, that have been starved for 12-24 hours.[14] The cage should have a port for introducing a heated stimulus.
Stimulus Preparation: The stimulus consists of a heated reservoir (maintained at 34°C) covered by a membrane (e.g., collagen) that serves as an artificial skin.[12][15]
Compound Application: Prepare serial dilutions of N-heptyl-2-methylbenzamide in a suitable solvent like ethanol. Apply a precise dose (e.g., 0.1 to 5.0 µg/cm²) of the test compound to the surface of the membrane. Use the solvent alone as a negative control and a known repellent like DEET or Picaridin as a positive control.
Mosquito Activation: Introduce a pulse of carbon dioxide (CO₂) into the cage to increase the ambient level by approximately 1,000 ppm.[12][13] Causality: CO₂ is a primary long-range attractant and activator for host-seeking mosquitoes; its inclusion significantly increases the response rate and produces more reliable data.[12]
Data Collection: Insert the treated, warm stimulus into the cage port. For a 2-minute test period, record the number of mosquito landings on the membrane.
Analysis: Calculate the percent repellency for each concentration compared to the negative control. Determine the Effective Dose for 50% and 95% repellency (ED₅₀ and ED₉₅).[12]
Caption: Workflow for the in vitro mosquito repellency bioassay.
In Vivo Repellency Assays (Human Subjects)
The "arm-in-cage" test is the gold standard for determining the Complete Protection Time (CPT), a direct measure of a repellent's duration of effectiveness on human skin.[16][17] All protocols involving human subjects must be approved by an Institutional Review Board (IRB).
Protocol: Arm-in-Cage Complete Protection Time (CPT) Assay
Subject Recruitment: Recruit healthy adult volunteers who meet inclusion criteria and have provided informed consent.
Test Area Definition: On the forearm of a volunteer, mark a defined area of skin (e.g., 25 cm²).[18]
Repellent Application: Apply a standardized volume (e.g., 1 mL) of the test formulation (N-heptyl-2-methylbenzamide in an ethanol base) evenly over the defined area. A corresponding area on the other arm can be treated with a control (vehicle alone or DEET).
Mosquito Exposure: At set intervals (e.g., every 30 minutes) post-application, the volunteer inserts their treated forearm into a cage containing 200-300 hungry female mosquitoes (Aedes aegypti).[16]
Endpoint Determination: The exposure period is typically 3-5 minutes. The test is concluded when the first confirmed bite occurs in the treated area. The CPT is the time from application to this first bite.[17][19]
Data Analysis: Compare the CPT of N-heptyl-2-methylbenzamide with that of the positive control (DEET) and the negative control (which should have a CPT of near zero).
Comparative Efficacy Data
All quantitative data should be summarized for clear comparison against industry standards.
Before a repellent can be considered for commercial use, it must undergo rigorous safety testing to evaluate its potential for human toxicity. The U.S. Environmental Protection Agency (EPA) requires a comprehensive set of data for registration.[21]
Dermatological Safety
These tests assess the potential for skin irritation and allergic reactions upon topical application.[22]
Skin Irritation Test: Evaluates redness, swelling, and inflammation after a single application.
Skin Sensitization Test (e.g., Repeated Insult Patch Test - RIPT): Involves multiple exposures to the compound to determine if it can induce an allergic contact dermatitis.[16]
Systemic Toxicity
These studies determine the potential health effects if the compound is absorbed through the skin or ingested.
Acute Dermal Toxicity: Assesses the effects of a single high dose applied to the skin.[16]
Acute Oral Toxicity: Determines the effects of a single high dose if ingested.[16]
Eye Irritation Test: Measures the potential for damage if the product enters the eyes.[22]
Comparative Safety Profiles of Existing Repellents
In the United States, topical insect repellents are regulated as pesticides by the Environmental Protection Agency (EPA).[21] Any new active ingredient, such as N-heptyl-2-methylbenzamide, must undergo the EPA's registration process to be legally marketed.
Key Steps in EPA Registration:
Data Submission: The applicant must submit a comprehensive dossier of data, including product chemistry, efficacy against target pests, and extensive toxicology studies (acute, subchronic, chronic, developmental, and reproductive toxicity).
Risk Assessment: The EPA conducts a thorough human health and environmental risk assessment based on the submitted data.[23]
Label Approval: The product label is a legal document. The EPA must approve all wording, including application instructions, precautionary statements, and any efficacy claims.[24][25]
Registration Decision: If the EPA determines that the product will not pose an unreasonable risk to human health or the environment when used as directed, it will grant registration.[23]
Application Notes & Protocols: Strategic Formulation of N-heptyl-2-methylbenzamide for Biological Assays
Introduction: The Formulation Imperative for Lipophilic Benzamides The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Formulation Imperative for Lipophilic Benzamides
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] N-heptyl-2-methylbenzamide represents a class of benzamides functionalized with a significant lipophilic alkyl chain (N-heptyl group). This structural feature, while potentially enhancing membrane permeability and interaction with hydrophobic binding pockets, presents a formidable challenge for biological evaluation: poor aqueous solubility.
Based on the "like dissolves like" principle, the presence of the nonpolar heptyl group and the benzene ring dominates the molecule's character, making it highly lipophilic.[2] This is corroborated by the high calculated octanol/water partition coefficients (logP) of structurally similar molecules, indicating a strong preference for nonpolar environments.[3][4] Such compounds are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, where low solubility is a primary barrier to absorption and bioavailability.[5] In the context of in vitro and in vivo assays, this translates to a high risk of compound precipitation, leading to inaccurate and unreliable data, including underestimated potency and variable results.[6]
This guide provides a strategic framework and detailed protocols for the effective formulation of N-heptyl-2-methylbenzamide. It is designed to empower researchers to navigate the challenges of poor solubility, ensuring the generation of robust and reproducible data in biological assays.
Physicochemical Profile and Solubility Prediction
A precise formulation strategy begins with understanding the compound's physicochemical properties. While experimental data for N-heptyl-2-methylbenzamide is not extensively published, we can predict its characteristics based on its constituent parts and data from analogous structures.
The long N-heptyl chain and aromatic ring confer significant hydrophobicity, drastically reducing water solubility. Structurally related amides are noted for being insoluble or having very low solubility in water.[7]
Predicted logP
> 4.0
The heptyl group significantly increases lipophilicity. Similar N-alkylated benzamides have high calculated logP values.[3]
Hydrogen Bonding
1 Donor (N-H), 1 Acceptor (C=O)
The amide group allows for limited interaction with polar solvents, but this is overshadowed by the large nonpolar regions.[2]
Primary Formulation Challenge
High Lipophilicity
The compound is a classic "grease-ball" type molecule, requiring specialized solubilization techniques.[8]
A Tiered Approach to Formulation Development
The selection of a formulation strategy depends on the experimental context, particularly the required concentration, the biological system (e.g., cell-free enzyme assay vs. cell-based assay), and the intended route of administration for in vivo studies. We propose a tiered approach, starting with the simplest method and progressing to more complex formulations as needed.
Caption: A decision workflow for formulating N-heptyl-2-methylbenzamide.
Tier 1 Formulation: The DMSO-Based Stock Solution
For the vast majority of in vitro screening and cell-based assays, the most direct and widely accepted method is to prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[9] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[9]
Causality Behind This Choice:
High Solubilizing Power: DMSO can effectively overcome the crystal lattice energy of solid N-heptyl-2-methylbenzamide to create a high-concentration stock solution (typically 1-20 mM).
Miscibility with Water: DMSO is miscible with aqueous assay buffers and cell culture media, allowing for dilution to final working concentrations.[9]
Established Practice: Its use is well-documented, and its effects on biological systems are relatively well-understood, provided the final concentration is kept low.[9][10]
Critical Consideration: DMSO Concentration in Final Assay
While an excellent solvent, DMSO is not inert and can impact cellular functions. It is imperative to maintain the final concentration of DMSO in the assay well below 0.5% (v/v), with a target of ≤0.1% being ideal to minimize solvent-induced artifacts.[9] Always include a "vehicle control" (assay medium with the same final concentration of DMSO but no compound) to differentiate the effects of the compound from those of the solvent.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a 10 mM stock solution of N-heptyl-2-methylbenzamide in 100% DMSO for use in biological assays.
Materials:
N-heptyl-2-methylbenzamide (solid)
Anhydrous, cell-culture grade DMSO
Analytical balance
Amber glass vial with a PTFE-lined screw cap
Vortex mixer
Water bath sonicator
Procedure:
Calculate Required Mass: Determine the mass of N-heptyl-2-methylbenzamide needed. For 1 mL of a 10 mM solution (MW ≈ 233.35 g/mol ):
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 233.35 g/mol * 1000 mg/g = 2.33 mg
Weighing: Accurately weigh the calculated mass of the compound and transfer it into a clean, dry amber glass vial.
Solvent Addition: Add the calculated volume of 100% DMSO to the vial. For the example above, add 1.0 mL.
Dissolution:
a. Cap the vial securely and vortex vigorously for 1-2 minutes.
b. Visually inspect for any undissolved particles.
c. If particles remain, place the vial in a water bath sonicator and sonicate for 5-10 minutes.[11] Sonication uses high-frequency sound waves to agitate the solvent and break down compound aggregates, facilitating dissolution.
d. Repeat vortexing and sonication until a clear, homogenous solution is achieved.
Storage: Store the stock solution at -20°C or -80°C in the amber vial to protect it from light and prevent degradation. Ensure the cap is tightly sealed to prevent moisture absorption by the hygroscopic DMSO.
Preparation of Working Solutions for Biological Assays
The most critical step where precipitation can occur is during the dilution of the DMSO stock into the aqueous assay buffer or cell culture medium.[6] This creates a state of supersaturation where the compound concentration is temporarily higher than its thermodynamic solubility limit in the mixed solvent system.
Caption: Recommended workflow for diluting DMSO stock into aqueous media.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
Objective: To prepare a final concentration of 10 µM N-heptyl-2-methylbenzamide in a cell culture plate, ensuring the final DMSO concentration is 0.1%.
Procedure:
Thaw Stock Solution: Remove the 10 mM DMSO stock from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
Dilution Strategy: The preferred method is to add the DMSO stock directly to the final assay medium rather than performing intermediate dilutions in aqueous buffers.[6] This minimizes the time the compound spends in an unfavorable solvent environment, leveraging the presence of proteins and other components in the medium that can help maintain solubility.[6]
Calculation (for a 100 µL final well volume):
Target compound concentration: 10 µM
Stock concentration: 10 mM (10,000 µM)
Dilution factor: 10,000 µM / 10 µM = 1000x
Volume of stock to add: 100 µL / 1000 = 0.1 µL
Final DMSO concentration: 100% / 1000 = 0.1%
Execution:
a. Dispense 99.9 µL of pre-warmed cell culture medium into the wells of your assay plate.
b. Add 0.1 µL of the 10 mM DMSO stock directly into the medium in each well. For accuracy with such small volumes, it is often practical to first create an intermediate dilution (e.g., 1 mM in DMSO) or to prepare a larger volume of the final working solution in a separate tube (e.g., add 1 µL of 10 mM stock to 999 µL of medium) and then dispense it to the wells.
c. Immediately after adding the compound, mix thoroughly by gently pipetting up and down or by placing the plate on an orbital shaker. Rapid mixing is crucial to disperse the compound before it has a chance to precipitate.
Quality Control: Before adding to cells, visually inspect the prepared medium under a light source for any signs of cloudiness, schlieren lines, or precipitate. If any are observed, the formulation is not suitable and requires troubleshooting.
Tier 2: Advanced Formulation Strategies
If precipitation occurs even with careful dilution from a DMSO stock, or if the required concentration exceeds the solubility limit in <0.5% DMSO, more advanced formulation strategies are necessary. These are also often required for in vivo studies where high concentrations and stability are needed.
Strategy
Mechanism of Action
Advantages
Disadvantages
Co-solvents
Using water-miscible organic solvents (e.g., PEG 400, Propylene Glycol) to increase the proportion of organic content in the final vehicle, thereby increasing the compound's solubility.[5]
Simple to prepare; can significantly increase solubility.
Potential for in vivo toxicity; compound may precipitate upon dilution in the bloodstream.[12]
Surfactants
Amphiphilic molecules (e.g., Tween® 80, Kolliphor® EL) that form micelles in aqueous solution. The hydrophobic core of the micelle encapsulates the drug, while the hydrophilic shell interacts with water.[5]
Can achieve high drug loading; improves stability of the formulation.
Can have their own biological effects or toxicities; may interfere with some assays.[5]
Cyclodextrins
Cyclic oligosaccharides (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) with a hydrophobic inner cavity and a hydrophilic exterior. The drug molecule is encapsulated within the cavity, forming an inclusion complex that is water-soluble.[5]
Low toxicity; well-established for improving solubility and stability.
Limited loading capacity; complex formation is specific to drug geometry.
The selection and optimization of a Tier 2 formulation require empirical testing to find the ideal combination and ratio of excipients that can maintain the compound in solution at the desired concentration without causing undue toxicity to the biological system.[5][13]
References
PubChem. (n.d.). N-[2-(diheptylamino)acetyl]benzamide. National Center for Biotechnology Information. Available from: [Link]
Pergande, M. R., & Cologna, S. M. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available from: [Link]
ResearchGate. (2011). Investigation in W/O developed microemulsions with DMSO as a cosurfactant. Available from: [Link]
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available from: [Link]
Seltz, F., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]
Al-Suhaimi, E., et al. (2019). In Vitro Bioavailability of the Hydrocarbon Fractions of Dimethyl Sulfoxide Extracts of Petroleum Substances. Toxicological Sciences. Available from: [Link]
Li, D., & Zhao, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available from: [Link]
PubChem. (n.d.). N-ethyl-2-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
Biointerface Research in Applied Chemistry. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]
PubChem. (n.d.). 2-Methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
Gaylord Chemical Company. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur.. Available from: [Link]
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(1-methylheptyl)-. Available from: [Link]
ResearchGate. (n.d.). Solubility of benzilic acid in select organic solvents at 298.15 K. Available from: [Link]
International Journal of Drug Delivery. (2016). Advances in the regulated pharmaceutical use of dimethyl sulfoxide USP, Ph.Eur. Available from: [Link]
Cheméo. (n.d.). Chemical Properties of N-cycloheptyl-N-methyl-benzamide. Available from: [Link]
ScienceDirect. (n.d.). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Available from: [Link]
Journal of Pharmaceutical Analysis. (2024). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Available from: [Link]
ResearchGate. (2019). Biological Activity of The Complexes of Hg(II), Zn(II) and Cd(II) Mixed Ligands (Thiosemicarbazone and Azine) part II. Available from: [Link]
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
Xtalks. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]
PubChem. (n.d.). 2-Methyl-N,N-diethylbenzamide. National Center for Biotechnology Information. Available from: [Link]
PubChem. (n.d.). N-Methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
Application Note: In Vitro Characterization of N-heptyl-2-methylbenzamide
Introduction & Compound Profile N-heptyl-2-methylbenzamide (CAS: 314765-45-2) is a lipophilic amide often synthesized during the exploration of novel Carbonic Anhydrase (CA) inhibitors or as a model substrate for oxidati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
N-heptyl-2-methylbenzamide (CAS: 314765-45-2) is a lipophilic amide often synthesized during the exploration of novel Carbonic Anhydrase (CA) inhibitors or as a model substrate for oxidative amidation methodologies. Structurally, it consists of an ortho-toluic acid core coupled to a heptyl amine tail.
In drug discovery, this scaffold presents specific challenges:
Lipophilicity: The C7-alkyl chain significantly increases LogP, necessitating precise solubility protocols to avoid precipitation in aqueous buffers.
Target Specificity: While often screened against Carbonic Anhydrase isoforms (hCA I, II, IX), its structural similarity to fatty acid amides suggests potential off-target activity at TRP channels or cannabinoid receptors.
This guide provides a standardized workflow for the physicochemical and biological profiling of N-heptyl-2-methylbenzamide, focusing on solubility, cytotoxicity (safety), and functional enzyme inhibition.
Compound Snapshot
Property
Value
Notes
IUPAC Name
N-heptyl-2-methylbenzamide
CAS Number
314765-45-2
Molecular Weight
233.35 g/mol
Formula
C₁₅H₂₃NO
Predicted LogP
~4.2 - 4.5
High lipophilicity; requires DMSO/Ethanol stock.
Physical State
Pale yellow solid / Oil
Low melting point possible.
Primary Target
Carbonic Anhydrase (Isoforms I, II)
Potential inhibitor scaffold.
Safety & Handling (MSDS Highlights)
Hazard Identification: Irritant (Skin/Eye/Respiratory). Potential aquatic toxicity due to lipophilic nature.
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a chemical fume hood.
Storage: Store neat at -20°C. DMSO stocks are stable at -20°C for 3 months; avoid repeated freeze-thaw cycles.
Experimental Workflow Overview
The following diagram illustrates the logical progression from stock preparation to functional validation.
Figure 1: Characterization Pipeline. Solubility and Cytotoxicity gates must be passed before investing resources in Functional Assays.
Dissolve in 1.0 mL of 100% DMSO. Vortex for 30 seconds until clear.
Note: Sonicate if any turbidity remains.
Working Dilutions (Serial):
Prepare 2x serial dilutions in 100% DMSO first (range: 20 mM down to 0.1 mM).
Critical Step (Intermediate Dilution): Dilute DMSO stocks 1:100 into the final Assay Buffer immediately before use to minimize precipitation time. Final DMSO concentration should be ≤1%.
Visual Solubility Check:
Inspect the 200 µM aqueous dilution (highest test concentration) under a microscope or via nephelometry.
Acceptance Criteria: No visible crystals or precipitate after 30 minutes at RT.
Protocol 2: Cytotoxicity Profiling (MTS Assay)
Objective: Determine the CC₅₀ (Cytotoxic Concentration 50%) to ensure functional hits are not artifacts of cell death.
Cell Line: HEK293 (Kidney) or SH-SY5Y (Neuronal - relevant if testing neuroactivity).
Materials
CellTiter 96® AQueous One Solution (MTS Reagent)[5]
96-well culture plates (Clear, flat bottom)
Positive Control: Staurosporine (1 µM) or 10% DMSO (Lysis control)
Rationale: N-substituted benzamides are established scaffolds for Carbonic Anhydrase (CA) inhibition. This assay measures the esterase activity of CA using 4-Nitrophenyl acetate (4-NPA) as a substrate.
Assay Principle
Inhibitor presence reduces the rate of yellow color formation.
Materials
Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII)
Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in Acetone)
Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5
Reference Inhibitor: Acetazolamide (Standard CA inhibitor)
Plate Layout & Workflow
Figure 2: Plate map strategy. Run all points in triplicate.
Detailed Procedure
Preparation:
Prepare Enzyme Solution: Dilute hCAII to effective concentration (e.g., 100 nM) in Assay Buffer.
Prepare Substrate Solution: Dilute 4-NPA stock to 3 mM in Assay Buffer immediately before use.
Incubation (Pre-read):
Add 140 µL Assay Buffer to all wells.
Add 20 µL Enzyme Solution (or Buffer for Blank wells).
Add 20 µL Test Compound (N-heptyl-2-methylbenzamide) at 10x final concentration.
Measure Absorbance at 405 nm every 30 seconds for 15 minutes.
Data Calculation:
Calculate Initial Velocity (
) from the linear portion of the curve.
Data Reporting & Interpretation
Expected Results Table
Parameter
Expected Outcome
Interpretation
Solubility Limit
~50 - 100 µM in PBS
Higher conc. may precipitate; false positives likely.
Cytotoxicity (CC₅₀)
> 50 µM
If < 10 µM, compound is likely a general toxin, not a specific drug lead.
CA Inhibition (IC₅₀)
1 - 10 µM (Moderate)
Potency depends on the specific fit of the heptyl tail in the CA hydrophobic pocket.
Troubleshooting Guide
Precipitation in Assay: If OD405 spikes erratically, the compound has crashed out. Add 0.01% Triton X-100 to the buffer to stabilize the lipophilic heptyl chain.
High Background: 4-NPA spontaneously hydrolyzes. Ensure the "Blank" (No Enzyme) rate is subtracted.
References
Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Università degli Studi di Sassari.[5]
[Link]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CHEM-SUP-8821
Subject: Low yields in ortho-substituted benzamide coupling
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
The Problem:
You are experiencing low yields in the synthesis of N-heptyl-2-methylbenzamide . Standard amide coupling protocols (e.g., EDC/NHS or simple mixed anhydrides) often stall at 30–50% conversion for this specific substrate.
The Root Cause: Ortho-Effect Steric Hindrance
The methyl group at the ortho position (C2) of the benzoic acid ring creates significant steric bulk. This blocks the trajectory of the incoming nucleophile (n-heptylamine) toward the carbonyl carbon.
Standard Reagents: Carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is bulky itself; the amine cannot easily attack this crowded center.
The Solution: You must switch to a smaller, more electrophilic intermediate (Acid Chloride) or a coupling reagent specifically designed to accelerate reactivity in hindered systems (HATU).
Critical Synthesis Pathways
We recommend two distinct protocols. Protocol A is the robust, "heavy-duty" method for maximum yield. Protocol B is the "modern" method if you lack acid-chloride handling facilities or have acid-sensitive groups elsewhere (unlikely in this specific molecule).
Protocol A: The Acid Chloride Method (Recommended)
Best for: Scaling up (>1g) and maximizing yield.
Mechanism: Converts the hindered acid into a highly reactive acid chloride (
). The chloride leaving group is small, minimizing steric conflict during the amine attack.
Step-by-Step Protocol:
Activation:
Dissolve 2-methylbenzoic acid (1.0 equiv) in dry Toluene or DCM.
Add Thionyl Chloride (
) (1.5 equiv).
CRITICAL STEP: Add 1–2 drops of dry DMF (N,N-Dimethylformamide). This forms the Vilsmeier-Haack intermediate, which catalyzes the chloride formation. Without this, the reaction may be sluggish.
Reflux (Toluene) or stir at 40°C (DCM) for 2–3 hours.
Check: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).
Isolation (The "Clean" Trick):
Evaporate the solvent and excess
completely (use a rotary evaporator with a base trap).
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Protocol B: The HATU Method (High-Throughput)
Best for: Small scale (<100mg) or parallel synthesis.
Mechanism: HATU generates an active ester (OBt/OAt) that benefits from a "neighboring group effect" (anchimeric assistance) from the pyridine nitrogen in the HOAt moiety, accelerating the amine attack despite the steric bulk.
Step-by-Step Protocol:
Dissolve 2-methylbenzoic acid (1.0 equiv) in dry DMF.
Add DIPEA (Diisopropylethylamine) (3.0 equiv). Note: Base is required to deprotonate the carboxylic acid first.
Add HATU (1.1 equiv). Stir for 5 minutes to form the activated ester (yellow/orange color change).
Add n-heptylamine (1.2 equiv).
Stir at RT for 4–16 hours.
Comparative Data Analysis
Feature
Protocol A (Acid Chloride)
Protocol B (HATU)
Standard (EDC/HOBt)
Typical Yield
85 – 95%
75 – 90%
30 – 55%
Steric Tolerance
Excellent
Very Good
Poor
Cost
Low
High
Moderate
Purification
Easy (Extraction)
Difficult (Remove Urea/Phosphoramide)
Moderate
Moisture Sensitivity
High
Moderate
Low
Visualizing the Decision Process
The following diagram illustrates the logic flow for selecting the correct pathway and the subsequent workup to ensure high purity.
Figure 1: Decision tree and workup flow for sterically hindered amide coupling.
Troubleshooting Dashboard (FAQ)
Q: My yield is low (<30%) even with Thionyl Chloride. What happened?
Diagnosis: Hydrolysis.[2] The acid chloride reverted to carboxylic acid before reacting with the amine.
Fix: Ensure your
is fresh. When evaporating the , do not expose the flask to humid air for long. Use a nitrogen balloon during the coupling step.
Check: Did you add the DMF catalyst? Without it, 2-methylbenzoic acid reacts very slowly with thionyl chloride.
Q: The product is an oil, but I expected a solid. How do I crystallize it?
Insight: The n-heptyl chain adds significant lipophilicity and rotational freedom, which lowers the melting point. It may naturally be a viscous oil or low-melting solid.
Fix: Try "trituration." Dissolve the oil in a minimum amount of diethyl ether or ethyl acetate, then slowly add cold Hexane or Pentane while scratching the glass side with a spatula. If it remains an oil, high-vacuum drying is sufficient for purity if the NMR is clean.
Q: I see a persistent impurity just below the product spot on TLC.
Diagnosis: This is likely the unreacted 2-methylbenzoic acid .
Fix: Your basic wash (NaHCO3) was insufficient.
Redissolve the crude in EtOAc.
Wash with 1M NaOH (stronger base than bicarbonate) to ensure the hindered acid is fully deprotonated and moves to the aqueous layer. Note: The amide product is stable to 1M NaOH washes at RT.
Q: Can I use EDC/NHS if I heat it up?
Advice: Not recommended. Heating carbodiimide reactions often promotes the rearrangement of the O-acylisourea to an inactive N-acylurea byproduct, which is a nightmare to separate from your product. Stick to Protocol A or HATU .
References & Authority
General Amide Coupling Strategies:
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
HATU for Hindered Substrates:
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398.
Acid Chloride Activation (The Vilsmeier Mechanism):
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
Thionyl Chloride Protocols:
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6] Tetrahedron, 61(46), 10827-10852.
Technical Support Center: Amidation of 2-Methylbenzoyl Chloride
Welcome to the technical support guide for the amidation of 2-methylbenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the amidation of 2-methylbenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of the ortho-methyl group on the benzoyl chloride ring introduces significant steric challenges that can lead to a variety of side reactions, impacting yield and purity. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the amidation of 2-methylbenzoyl chloride often low-yielding compared to unsubstituted benzoyl chloride?
The primary reason for lower yields is steric hindrance. The methyl group at the 2-position physically obstructs the incoming amine nucleophile, slowing down the rate of the desired nucleophilic acyl substitution.[1][2] This decreased reaction rate allows competing side reactions, which might otherwise be insignificant, to become major pathways.[3]
Q2: I observe a significant amount of a white, water-soluble solid crashing out of my reaction mixture. What is it?
This is most likely the hydrochloride salt of your amine. The amidation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This acid will protonate any available basic amine in the mixture, rendering it non-nucleophilic and effectively removing it from the reaction.[4] This is why the addition of an auxiliary base is crucial.
Q3: My final product is contaminated with 2-methylbenzoic acid. How can I prevent its formation and remove it?
The formation of 2-methylbenzoic acid is due to the hydrolysis of the highly reactive 2-methylbenzoyl chloride by water.[5] To prevent this, you must use anhydrous (dry) solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). To remove this acidic impurity during workup, you can wash your organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[6][7]
Q4: What is the best type of base to use for this reaction?
For reactions in aprotic organic solvents (like DCM or THF), a non-nucleophilic, sterically hindered tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is often preferred. These bases are capable of scavenging the HCl byproduct without competing with your primary or secondary amine nucleophile.[8] Alternatively, classic Schotten-Baumann conditions use an aqueous base (like NaOH) in a biphasic system, where the base remains in the aqueous phase to neutralize the acid.[9][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the amidation of 2-methylbenzoyl chloride and provides actionable solutions.
Observed Issue
Potential Root Cause
Recommended Troubleshooting Steps & Rationale
Low or No Product Formation
1. Steric Hindrance: The amine or the acyl chloride is too sterically congested.
• Increase Reaction Temperature: Provides more kinetic energy to overcome the activation barrier. • Prolong Reaction Time: Allows the slow reaction to proceed further to completion. • Alternative Reagents: If feasible, consider using a less hindered amine. For particularly challenging cases, direct amidation of 2-methylbenzoic acid using a coupling reagent (e.g., DCC, EDC) may be a more effective, albeit less atom-economical, route.[11]
2. Hydrolysis of Acyl Chloride: The starting material has been deactivated by moisture.
• Ensure Anhydrous Conditions: Oven-dry all glassware. Use solvents passed through a drying system (e.g., alumina column) or freshly distilled from a drying agent. Use a fresh bottle of 2-methylbenzoyl chloride.[12] • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents.
3. Inactive Amine: The amine has been protonated by the HCl byproduct and has precipitated as its hydrochloride salt.
• Add a Stoichiometric Base: Include at least one equivalent of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl.[13]
Multiple Products Observed (by TLC/LC-MS)
1. Diacylation (with Primary Amines): The primary amine has reacted with two molecules of the acyl chloride.
• Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the acyl chloride. • Slow Addition: Add the 2-methylbenzoyl chloride solution dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the acyl chloride, favoring mono-acylation.
2. Reaction with Solvent: The acyl chloride is reacting with a nucleophilic solvent.
• Solvent Choice: Avoid nucleophilic solvents like alcohols (which would form esters) or water. Use inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether.
Difficult Purification
1. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction.
• Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. If necessary, filter the entire mixture through a pad of Celite.
2. Co-elution of Product and Byproducts: Similar polarity of desired amide and impurities.
• Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol). Consider using a different stationary phase if silica gel is ineffective. • Acid/Base Wash: Before chromatography, perform a thorough acid-base workup to remove basic (unreacted amine) and acidic (2-methylbenzoic acid) impurities.[7]
Mechanisms of Key Side Reactions
Understanding the pathways of side reactions is critical for designing experiments that minimize them.
Desired Amidation Pathway
The intended reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Caption: Desired amidation reaction workflow.
Side Reaction 1: Hydrolysis
If water is present, it can act as a nucleophile, leading to the formation of the corresponding carboxylic acid, which is unreactive under these conditions.
Caption: Hydrolysis of acyl chloride to carboxylic acid.
Side Reaction 2: Diacylation of Primary Amines
The initially formed amide can be deprotonated by a base, creating a nucleophilic species that can react with a second molecule of the acyl chloride.
Caption: Diacylation pathway with primary amines.
Validated Experimental Protocols
Protocol 1: General Procedure for Amidation of 2-Methylbenzoyl Chloride
This protocol describes a standard procedure using a tertiary amine base in an aprotic solvent.
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of dry nitrogen or argon.
Reagent Addition: To the flask, add the primary or secondary amine (1.1 equivalents). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.
Acyl Chloride Addition: In a separate, dry flask, prepare a solution of 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM. Using a syringe, add this solution dropwise to the stirring amine solution over 15-20 minutes. An ice bath can be used to control any initial exotherm.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed (typically 2-12 hours, depending on the amine). Gentle heating may be required for less reactive amines.
Workup: Proceed to the purification protocol below.
Protocol 2: Standard Aqueous Workup and Purification
Quenching: Once the reaction is complete, cool the mixture to room temperature and dilute with additional DCM.
Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:
1 M HCl solution (to remove excess triethylamine and any unreacted amine).
Saturated NaHCO₃ solution (to remove 2-methylbenzoic acid and any remaining HCl).[7]
Brine (saturated NaCl solution) (to reduce the solubility of organic material in the aqueous layer).
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel or by recrystallization, if applicable.
References
Rakitin, O. A. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. [Link]
Adamo, M. F. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]
Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. [Link]
Karimi, B., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]
Singh, S., et al. (2020). Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. The Journal of Organic Chemistry. [Link]
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
Clark, J. (n.d.). The preparation of amides. Chemguide. [Link]
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
Technical Support Center: N-heptyl-2-methylbenzamide Stability and Degradation
Welcome to the technical support center for N-heptyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-heptyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. As your Senior Application Scientist, I've structured this guide to not only provide protocols but to also explain the scientific rationale behind the experimental choices, ensuring a robust understanding of the molecule's behavior under various stress conditions.
Frequently Asked Questions (FAQs) - Stability and Storage
Q1: What are the primary factors that can affect the stability of N-heptyl-2-methylbenzamide during storage and experimentation?
A1: The stability of N-heptyl-2-methylbenzamide, like other substituted benzamides, is principally influenced by several key factors:
pH: The amide bond is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[1] The rate of hydrolysis is generally slowest near neutral pH.
Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolytic and oxidative processes. While many amides are thermally stable up to 160°C, the specific decomposition temperature for N-heptyl-2-methylbenzamide is not empirically determined and should be investigated.[2]
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation. The aromatic ring in the molecule suggests a potential for photosensitivity.[3][4]
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule, potentially at the N-alkyl chain or the aromatic ring.[5][6]
Moisture: As a reactant in hydrolysis, the presence of water is a critical factor in the long-term stability of the compound.
For optimal stability, it is recommended to store N-heptyl-2-methylbenzamide in a cool, dark, and dry place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if long-term storage is required.
Q2: I am observing unexpected peaks in my HPLC analysis of a stored solution of N-heptyl-2-methylbenzamide. What could be the cause?
A2: The appearance of new peaks in your chromatogram strongly suggests degradation of the parent compound. Based on the structure of N-heptyl-2-methylbenzamide, the most probable cause is hydrolysis of the amide bond, especially if your solution is aqueous and has been stored for a prolonged period or at a non-neutral pH. This would result in the formation of 2-methylbenzoic acid and n-heptylamine.
To troubleshoot this issue:
Confirm the Identity of Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks.[7][8][9] This will help in confirming if the peaks correspond to the expected hydrolysis products.
Review Solvent and pH: Check the pH of your solution. If it is acidic or basic, this is a likely culprit. Buffering your solution closer to neutral pH may improve stability.
Storage Conditions: Ensure your solution was stored at a low temperature and protected from light.
Blank Injection: Inject a sample of your solvent (blank) to rule out any contamination from the solvent itself.[10]
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13] Below are guides for investigating the degradation of N-heptyl-2-methylbenzamide under various stress conditions.
Hydrolytic Degradation
Issue: Determining the susceptibility of N-heptyl-2-methylbenzamide to hydrolysis.
Rationale: The amide linkage is the most likely site for hydrolytic cleavage. Understanding its stability at different pH values is critical for formulation development and predicting its fate in aqueous environments.[1]
Experimental Protocol: Hydrolysis Study
Preparation of Stock Solution: Prepare a stock solution of N-heptyl-2-methylbenzamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.
Data Analysis: Quantify the amount of N-heptyl-2-methylbenzamide remaining and the formation of any degradation products using a validated stability-indicating HPLC method.[12]
Expected Outcome:
Condition
Expected Degradation Rate
Primary Degradation Products
0.1 N HCl
Moderate to High
2-methylbenzoic acid and n-heptylamine
0.1 N NaOH
Moderate to High
2-methylbenzoic acid and n-heptylamine
| Water (Neutral) | Low | 2-methylbenzoic acid and n-heptylamine |
Visualization of Hydrolytic Degradation Pathway
Caption: Potential oxidative degradation pathways for N-heptyl-2-methylbenzamide.
Photodegradation
Issue: Evaluating the light sensitivity of N-heptyl-2-methylbenzamide.
Rationale: As per ICH Q1B guidelines, photostability testing is a crucial part of stress testing to ensure that light exposure during manufacturing, storage, and administration does not adversely affect the product.
[3][4][14]
Experimental Protocol: Photostability Study
Sample Preparation: Prepare a solution of N-heptyl-2-methylbenzamide (e.g., 100 µg/mL) in a suitable solvent. Also, place a sample of the solid compound in a transparent container.
Control Sample: Prepare a corresponding set of samples wrapped in aluminum foil to serve as dark controls.
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.
Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradants.
Visualization of Photodegradation Experimental Workflow
Caption: Workflow for the photostability testing of N-heptyl-2-methylbenzamide.
Thermal Degradation
Issue: Determining the thermal stability of N-heptyl-2-methylbenzamide.
Rationale: High temperatures can be encountered during manufacturing processes (e.g., drying) and shipment. It's important to understand the temperature at which the compound begins to degrade. Amides are generally thermally stable, but this needs to be confirmed for each specific compound.
[2]
Experimental Protocol: Thermal Stability Study
Sample Preparation: Place a known amount of solid N-heptyl-2-methylbenzamide in a vial.
Stress Condition: Expose the solid sample to elevated temperatures (e.g., 80°C, 100°C, and 120°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).
Sample Analysis: At each time point, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC.
Data Analysis: Quantify the parent compound and any degradation products to determine the rate of thermal degradation at each temperature.
References
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
Bockhorn, H., et al. (Year not available). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of Analytical and Applied Pyrolysis.
Masne, D. D., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
European Medicines Agency. (2023).
Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available at: [Link]
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
NCERT. (2025-26). Amines.
Baertschi, S. W., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis.
Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry.
da Silva, A. F., et al. (2010). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
Wang, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS Nexus.
Apaydin, S., et al. (2014). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method.
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
Thun, J., et al. (2009). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
ICH. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
Labinsights. (2023).
News-Medical. (2019). LC-MS Analysis of Pharmaceutical Drugs. Available at: [Link]
Reddy, G. S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica.
Neta, P., & Fessenden, R. W. (1974). Oxidation of aromatic amines and diamines by hydroxyl radicals.
BenchChem. (2025).
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available at: [Link]
News-Medical. (2019). LC-MS Analysis of Pharmaceutical Drugs. Available at: [Link]
University of Kentucky. (n.d.).
Carpino, L. A., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.
ResearchGate. (n.d.). Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality.
American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
National Institutes of Health. (2014).
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
RSC Publishing. (n.d.). Autoxidation of N-alkyl-amides. Part II. N-alkyl-amide hydroperoxides and di-N-alkyl-amide peroxides.
Bryan Research & Engineering, LLC. (2008).
ResearchGate. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
Technical Support Center: Troubleshooting the Chromatographic Purification of N-heptyl-2-methylbenzamide
Welcome to the technical support guide for the chromatographic purification of N-heptyl-2-methylbenzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the chromatographic purification of N-heptyl-2-methylbenzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can confidently resolve issues and develop robust purification methods.
Understanding the Analyte: N-heptyl-2-methylbenzamide
Before troubleshooting, understanding the physicochemical properties of your target molecule is critical. N-heptyl-2-methylbenzamide is a tertiary amide with a distinct molecular structure that dictates its chromatographic behavior.
Structure: It consists of a polar benzamide head group and a nonpolar N-heptyl tail, along with a methyl group on the benzene ring. This amphipathic nature means it can be purified by either normal-phase or reversed-phase chromatography, with the choice depending on the nature of the impurities.
Polarity: The molecule is moderately polar. The amide group can act as a hydrogen bond acceptor, while the long alkyl chain imparts significant hydrophobic character.
Solubility: It is generally insoluble in water but soluble in organic solvents like ethanol, methanol, and acetonitrile.[1][2]
Stability: Amides are generally stable compounds. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1][3] It is crucial to avoid incompatible materials like strong oxidizing agents.[3]
Part 1: Frequently Asked Questions & Common Problems
This section addresses the most common issues encountered during the purification of N-heptyl-2-methylbenzamide.
Q1: My peak is tailing significantly. What are the primary causes and how can I fix it?
Peak tailing is the most frequent problem when purifying amides and can severely impact resolution and purity. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[4]
Cause: The amide group on your molecule can form strong hydrogen bonds with acidic silanol groups (-Si-OH) present on the surface of silica-based stationary phases. This strong, secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[4][5]
Solution (Normal-Phase): Add a small amount of a polar modifier to the mobile phase to compete for the active silanol sites.
Recommended Additive: Add 0.1% to 1% of triethylamine (TEA) or a similar basic modifier to your mobile phase (e.g., Hexane/Ethyl Acetate). TEA will preferentially bind to the acidic silanols, masking them from your amide.
Alternative: Using an alcohol like isopropanol as a modifier can also help by hydrogen bonding with the silanols.[6]
Solution (Reversed-Phase):
Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer accessible silanol groups and are specifically designed to reduce tailing for basic or polar compounds.[5]
Mobile Phase pH Control: Adjust the mobile phase pH. For amides, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid, pH ~2.8-3.2) can suppress the ionization of residual silanol groups, minimizing interactions.[7]
Column Overload:
Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often presents as tailing.[4]
Solution: Reduce the amount of sample injected. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
Solvent Mismatch:
Cause: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to distort. For instance, in reversed-phase, dissolving your sample in pure acetonitrile when the mobile phase is 30% acetonitrile/water is a mismatch.[4]
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that can adequately dissolve your sample.
Q2: I'm seeing a very broad peak or no peak at all. What should I check?
Possible Causes & Solutions:
Poor Solubility in Mobile Phase:
Cause: The analyte may be precipitating on the column, especially at the point where the sample, dissolved in a strong solvent, meets the weaker mobile phase.
Solution: Ensure your sample is fully soluble in the initial mobile phase conditions. If using a gradient, confirm solubility across the entire gradient range.
Irreversible Adsorption:
Cause: The compound may be binding irreversibly to the stationary phase. This can happen with highly active, low-quality silica or if the column has been contaminated.
Solution: First, try a strong solvent wash. For a C18 column, flush with 100% isopropanol or THF. For a silica column, a flush with a polar solvent like methanol might help. If this fails, the column may need to be replaced.
On-Column Degradation:
Cause: Although amides are generally stable, highly acidic or basic conditions on the column surface, or interaction with metal contaminants in the HPLC system, could potentially lead to degradation.[8]
Solution: Use high-purity solvents and buffered mobile phases. Consider using columns with PEEK hardware to minimize metal interactions.[4]
Q3: Why am I getting multiple peaks when my NMR/TLC suggests a pure compound?
Possible Causes & Solutions:
Amide Rotational Isomers (Rotamers):
Cause: The carbon-nitrogen bond in an amide has partial double-bond character, which restricts rotation. This can lead to the presence of two slowly interconverting isomers (rotamers) at room temperature. In some cases, these rotamers can be separated by chromatography, resulting in two distinct peaks for a single compound.
Solution: Try increasing the column temperature (e.g., to 40-60 °C). The increased thermal energy can accelerate the interconversion of the rotamers, causing the two peaks to coalesce into a single, sharp peak.
Co-eluting Impurities:
Cause: A previous analytical method (like TLC) may not have had sufficient resolving power to separate a closely related impurity.
Solution: The chromatographic method needs to be re-optimized for better resolution. See the Method Development section below.
Contamination from the System or Sample Preparation:
Cause: Ghost peaks can arise from contaminants in the mobile phase, injection solvent, or from carryover from a previous injection.
Solution: Run a blank gradient (injecting only the sample solvent) to identify ghost peaks. Ensure rigorous cleaning of glassware and use high-purity solvents.
Q4: What is the best starting point for chromatography: Normal-Phase or Reversed-Phase?
The choice depends primarily on the polarity of your starting materials and expected byproducts.
Choose Normal-Phase (NP) if:
Your impurities are significantly more polar or less polar than N-heptyl-2-methylbenzamide. NP chromatography excels at separating compounds with different functional groups and polarity levels.[9]
You need to separate isomers. NP often provides better selectivity for structural isomers.[9]
Starting Point: Use a silica column with a mobile phase of Hexane and Ethyl Acetate. A good starting point based on TLC would be a solvent system that gives your product an Rf value of ~0.3.[10]
Choose Reversed-Phase (RP) if:
Your impurities are primarily nonpolar starting materials (e.g., heptylamine) or greasy byproducts. RP separates compounds based on hydrophobicity.[11][12]
Your sample is complex or "dirty." RP columns are generally more robust and less prone to irreversible adsorption of polar impurities.
Starting Point: Use a C18 column with a mobile phase of Water and Acetonitrile (or Methanol). Start with a gradient from ~40% organic to 95% organic to scout for your compound's elution.
Part 2: Advanced Troubleshooting & Method Development
Q5: How do I resolve my compound from a close-eluting impurity?
When simple gradient optimization fails, you must systematically adjust chromatographic parameters to improve selectivity (
).
Strategies for Improving Resolution:
Change the Organic Modifier (Reversed-Phase): The "triangle of selectivity" is a key concept here. If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (dipole moment, hydrogen bonding capability) will alter the interactions with your analyte and impurities, often changing the elution order and improving separation.
Change the Stationary Phase:
Reversed-Phase: If a standard C18 column isn't working, try a phenyl-hexyl phase (for aromatic interactions) or a polar-embedded phase. Polar-embedded columns contain groups like amides or carbamates within the alkyl chain, which can offer unique selectivity for polar analytes and reduce peak tailing.[13]
Normal-Phase: Switch from silica to an alternative polar phase like an amino (NH2) or cyano (CN) column.
Modify the Mobile Phase pH (Reversed-Phase): Even for a neutral amide, small changes in pH can affect the ionization state of impurities (e.g., a slightly acidic starting material) or the column's surface chemistry, thereby altering selectivity.
Utilize Additives: In some cases, adding salts like sodium perchlorate (NaClO4) can enhance retention and resolution by modifying the interactions between the analyte and the stationary phase.[14]
Protocol 1: Systematic Method Development for Normal-Phase Purification
This protocol provides a step-by-step workflow for developing a robust purification method from scratch.
Step 1: Thin-Layer Chromatography (TLC) Scouting
Spot your crude reaction mixture on at least three different TLC plates.
Develop the plates in solvent systems of varying polarity. Good starting systems include:
System A (Low Polarity): 90:10 Hexane/Ethyl Acetate
System B (Medium Polarity): 70:30 Hexane/Ethyl Acetate
System C (High Polarity): 50:50 Hexane/Ethyl Acetate
Visualize the plates under UV light and with a stain (e.g., permanganate or ninhydrin if amine starting materials are present).
Goal: Identify a solvent system where the desired compound has an Rf value between 0.2 and 0.4, and is well-separated from major impurities.[10]
Step 2: Column Chromatography - Initial Run
Pack a silica gel column appropriately.
Use the optimal solvent system identified in Step 1 as your mobile phase.
Load your sample (preferably dry-loaded onto a small amount of silica) onto the column.
Elute the column, collecting fractions and monitoring by TLC.
Step 3: Optimization
Poor Separation: If separation is poor, consider a shallower gradient. For example, if your compound eluted at 30% Ethyl Acetate, try running a gradient from 10% to 40% Ethyl Acetate over 10-20 column volumes.
Peak Tailing: If peak tailing is observed, add 0.1-0.5% triethylamine to your mobile phase to mask active silanol sites.
Part 3: Data Tables & Visual Guides
Table 1: Properties of Common Solvents for Chromatography
This table summarizes key properties to aid in solvent selection for both normal-phase and reversed-phase chromatography.
Solvent
Polarity Index (P')
Eluent Strength (ε°, SiO₂)
UV Cutoff (nm)
Viscosity (cP at 20°C)
n-Hexane
0.1
0.01
195
0.31
Dichloromethane
3.1
0.42
233
0.44
Ethyl Acetate
4.4
0.58
255
0.45
Isopropanol
3.9
0.82
205
2.30
Acetonitrile
5.8
0.65
190
0.37
Methanol
5.1
0.95
205
0.60
Water
10.2
Very High
-
1.00
Diagram 1: Troubleshooting Decision Tree for Peak Tailing
This diagram provides a logical workflow for diagnosing and solving peak tailing issues.
Caption: A step-by-step guide to troubleshooting peak tailing.
Diagram 2: Analyte-Stationary Phase Interactions
This diagram illustrates the primary cause of peak tailing for amides on silica-based columns.
Caption: How active silanol sites cause peak tailing.
References
PubChem. (n.d.). 2-Methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of N-cycloheptyl-N-methyl-benzamide. Retrieved from [Link]
Reddit. (2016). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase. Retrieved from [Link]
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
PubChem. (n.d.). N-[2-(diheptylamino)acetyl]benzamide. National Center for Biotechnology Information. Retrieved from [Link]
Hindawi. (2017). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Chemistry. Retrieved from [Link]
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
GL Sciences. (n.d.). Amide Column. Retrieved from [Link]
Taylor & Francis Online. (2006). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction. Retrieved from [Link]
PubChem. (n.d.). N-ethyl-2-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
LCGC International. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
LCGC International. (n.d.). On-Column Sample Degradation. Retrieved from [Link]
Oxford Academic. (n.d.). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models. Retrieved from [Link]
Chemsrc. (n.d.). 2-Methylbenzamide. Retrieved from [Link]
National Institutes of Health. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Retrieved from [Link]
Sabinet African Journals. (n.d.). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(1-methylheptyl)-. Retrieved from [Link]
ACS Publications. (2022). Causes of Industrial Protein A Column Degradation, Explored Using Raman Spectroscopy. Analytical Chemistry. Retrieved from [Link]
LCGC International. (n.d.). Hydrophilic-Interaction Chromatography: An Update. Retrieved from [Link]
National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Retrieved from [Link]
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Additive concentration effects on enantioselective separations in supercritical fluid chromatography. Retrieved from [Link]
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
PubChem. (n.d.). 2-Methyl-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Conditions for N-heptyl-2-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-heptyl-2-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-heptyl-2-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this amide coupling reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize for yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-heptyl-2-methylbenzamide?
The synthesis of N-heptyl-2-methylbenzamide involves the formation of an amide bond between 2-methylbenzoic acid and n-heptylamine. While it may seem that simply heating the two starting materials would suffice, this direct approach is often inefficient. The innate acidity of the carboxylic acid and the basicity of the amine lead to a competing acid-base reaction, forming a stable ammonium carboxylate salt.[1][2] Overcoming the high activation energy for the subsequent dehydration to an amide requires harsh conditions, often resulting in decomposition and low yields.[1][3]
Therefore, modern synthetic strategies rely on the in situ activation of the carboxylic acid. The two most prevalent and effective approaches are:
Conversion to an Acyl Halide: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This highly electrophilic intermediate readily reacts with the amine. However, these reagents are harsh and can be incompatible with sensitive functional groups.[6]
Use of Coupling Agents: This is the most common and versatile method. Coupling agents are reagents that activate the carboxylic acid to facilitate amide bond formation under mild conditions. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide) are widely used for this purpose.[6][7][8]
Q2: Why is a coupling agent necessary, and how does it work?
A coupling agent is essential for converting the poor leaving group of a carboxylic acid (–OH) into a good one. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine.
The mechanism for carbodiimide-based coupling (e.g., with EDC or DCC) generally proceeds as follows:
The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.
This intermediate can then be directly attacked by the amine to form the desired amide and a urea byproduct.
Alternatively, the O-acylisourea can rearrange or react with another molecule of the carboxylic acid, leading to side products. To prevent this and improve reaction efficiency, additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are often included. These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.
Caption: General mechanism of EDC-mediated amide coupling.
Q3: Which coupling agent should I choose? EDC or DCC?
Both EDC and DCC are effective carbodiimide coupling agents, but the choice often comes down to the workup procedure.
Feature
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
DCC (N,N'-Dicyclohexylcarbodiimide)
Byproduct
1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU)
Dicyclohexylurea (DCU)
Byproduct Solubility
Water-soluble
Insoluble in most common organic solvents
Workup
Simple acidic wash removes the byproduct.
Byproduct is removed by filtration.
Best For
General lab use, solution-phase synthesis.
Can be useful when filtration is a preferred purification step.
Considerations
EDC is often sold as a hydrochloride salt (EDC·HCl).
DCU can sometimes be difficult to filter if it precipitates as a fine powder. DCC is a potent skin allergen.
For the synthesis of N-heptyl-2-methylbenzamide, EDC is generally recommended due to the ease of removing its water-soluble urea byproduct with a simple aqueous workup.[8]
Troubleshooting Guide
Q4: My reaction yield is low. What are the most common causes and how can I fix them?
Low yield is a frequent issue in amide coupling reactions. A systematic approach to troubleshooting is key.
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
Problem Area
Probable Cause
Recommended Solution
Reagents & Stoichiometry
Moisture Contamination: Water can hydrolyze the active intermediate or the coupling agent itself.
Use anhydrous solvents (e.g., DCM, DMF). Ensure starting materials are dry.
Incorrect Stoichiometry: Insufficient coupling agent will lead to incomplete conversion of the carboxylic acid.
Use a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine relative to the carboxylic acid.
Degraded Reagents: EDC and other coupling agents can degrade upon storage, especially if exposed to moisture.
Use fresh, high-purity reagents. Store coupling agents in a desiccator.
Reaction Conditions
Suboptimal Temperature: Running the reaction too warm can promote side reactions.
Start the reaction at 0 °C, especially during the addition of the coupling agent, and then allow it to warm to room temperature.
Order of Addition: Adding the amine before the carboxylic acid is fully activated can be less efficient.
Dissolve the carboxylic acid, amine, and any additives (like HOBt) in the solvent first. Add the coupling agent last, either as a solid in portions or as a solution.
Presence of a Base: A non-nucleophilic base (e.g., DIPEA, NMM) is often required, especially if using EDC·HCl, to neutralize the acid formed and drive the reaction.
Add 1.5-2.0 equivalents of a hindered amine base like Diisopropylethylamine (DIPEA).
Workup & Purification
Product Loss During Extraction: The amide product may have some solubility in the aqueous phase, or an emulsion may form.
Saturate the aqueous phase with brine (NaCl) to decrease the solubility of the organic product.[9] Break emulsions by adding more solvent or brine.
Incomplete Removal of Byproducts: The urea byproduct can co-elute with the product during chromatography.
For EDC, ensure the acidic wash (e.g., dilute HCl or NH₄Cl) is performed thoroughly to protonate and solubilize the EDU byproduct.[9]
Q5: I see a major byproduct on my TLC/LCMS. What is it likely to be?
The most common byproduct when using a carbodiimide coupling agent is the corresponding N-acylurea . This forms when the O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement. This side reaction is particularly problematic with sterically hindered carboxylic acids or amines.
How to Identify: The N-acylurea will have a mass corresponding to [Mass of 2-methylbenzoic acid + Mass of EDC].
How to Minimize: Add a coupling additive like HOBt or HOAt. These additives act as "acyl transfer" agents, rapidly converting the O-acylisourea to a more stable active ester, which then cleanly reacts with the amine, minimizing the lifetime of the intermediate prone to rearrangement.
How to Remove: The N-acylurea is typically less polar than the urea byproduct but can often be separated from the desired amide product by careful column chromatography on silica gel.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of N-heptyl-2-methylbenzamide using EDC and HOBt.
Caption: Standard experimental workflow for amide synthesis.
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methylbenzoic acid (1.0 eq), n-heptylamine (1.1 eq), HOBt (1.2 eq), and anhydrous DCM.
Stir the mixture until all solids dissolve.
Add DIPEA (1.5 eq) to the solution.
Cool the flask to 0 °C in an ice bath.
Reaction Execution:
Slowly add EDC·HCl (1.2 eq) to the cooled solution in small portions over 15 minutes.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
Monitoring:
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting carboxylic acid is consumed.
Aqueous Workup:
Dilute the reaction mixture with additional DCM.
Transfer the mixture to a separatory funnel and wash sequentially with:
1 M HCl (2x) to remove excess amine, DIPEA, and the EDU byproduct.
Saturated NaHCO₃ solution (2x) to remove HOBt and any remaining acid.
Saturated NaCl (brine) solution (1x) to remove residual water.[9]
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[9]
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain N-heptyl-2-methylbenzamide as a solid or oil.
Characterization:
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. Available at: [Link]
PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. Retrieved from [Link]
Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]
Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7786-7803. Available at: [Link]
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
Google Patents. (n.d.). CN103288667A - A method for preparing N-(2-phenylethyl) benzamide.
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
ResearchGate. (2021). N-alkylamides of Spilanthes (syn: Acmella): Structure, Purification, Characterization, Biological Activities and Applications – A review. Retrieved from [Link]
PubMed. (2011). Isolation and Identification of Antiplasmodial N-alkylamides From Spilanthes Acmella Flowers Using Centrifugal Partition Chromatography and ESI-IT-TOF-MS. Retrieved from [Link]
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
ChemRxiv. (2026). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Retrieved from [Link]
ResearchGate. (2025). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Retrieved from [Link]
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved from [Link]
PubChem. (n.d.). N-[2-(diheptylamino)acetyl]benzamide. Retrieved from [Link]
PubMed Central. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
Bohrium. (2021). N-alkylamides-of-spilanthes-syn-acmella-structure-purification-characterization-biological-activities-and-applications-a-review. Retrieved from [Link]
PubMed. (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]
Journal of Neurochemistry. (2014). N-alkylamides: from plant to brain. Retrieved from [Link]
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
SpringerLink. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
PubMed. (2017). Isolation and quantification of antimalarial N-alkylamides from flower-head derived in vitro callus cultures of Spilanthes paniculata. Retrieved from [Link]
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
ACS Publications. (2022). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
overcoming solubility issues with "N-heptyl-2-methylbenzamide" in aqueous solutions
Overcoming Aqueous Solubility Challenges: A Troubleshooting Guide for Researchers Welcome to the technical support center for N-heptyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
Overcoming Aqueous Solubility Challenges: A Troubleshooting Guide for Researchers
Welcome to the technical support center for N-heptyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this lipophilic compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions and achieve consistent, reliable results.
The structure of N-heptyl-2-methylbenzamide, featuring a benzamide head and a seven-carbon alkyl tail, renders it highly lipophilic and, consequently, poorly soluble in aqueous solutions. This characteristic is common among "grease-ball" type molecules, where high lipophilicity is the primary barrier to dissolution[1]. This guide will walk you through a systematic approach to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: I've added N-heptyl-2-methylbenzamide to my aqueous buffer, and it won't dissolve. What's wrong?
A: This is expected behavior. The long N-heptyl chain significantly increases the molecule's hydrophobicity, making it practically insoluble in water[2][3][4]. Direct dissolution in aqueous media will likely result in a non-homogenous suspension or the compound floating on the surface. A solubilization strategy is required.
Q2: I used a small amount of DMSO to make a stock solution, but when I dilute it into my cell culture media, I see a cloudy precipitate. Why is this happening?
A: This phenomenon is known as "crashing out." While N-heptyl-2-methylbenzamide is likely soluble in 100% DMSO, you have created a supersaturated solution upon dilution into the aqueous media. The solvent environment is no longer favorable, causing the compound to precipitate out of the solution. The key is to ensure the compound remains solubilized in the final aqueous concentration.
Q3: Can I just vortex or heat the solution to get it to dissolve?
A: While vortexing can help disperse the compound, it will not overcome the fundamental insolubility. Heating can transiently increase solubility, but the compound will likely precipitate again as the solution cools to your experimental temperature (e.g., 37°C or room temperature). This can lead to inconsistent and unreliable results.
Systematic Troubleshooting Workflow
The key to successfully working with N-heptyl-2-methylbenzamide is to select a solubilization strategy that is compatible with your experimental system. The following tiered approach provides a logical workflow from simple to more complex methods.
Caption: A decision-making workflow for solubilizing N-heptyl-2-methylbenzamide.
Initial Step: Preparing a Concentrated Stock Solution
Before exploring aqueous compatibility, a high-concentration stock solution in a suitable organic solvent is necessary.
Protocol 1: Preparation of a DMSO Stock Solution
Weigh the desired amount of N-heptyl-2-methylbenzamide powder accurately.
Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).
Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist if needed.
Visually inspect the solution to ensure there are no undissolved particulates.
Store this stock solution at -20°C or -80°C, protected from light and moisture.
Tier 1: Co-Solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic compounds like N-heptyl-2-methylbenzamide, preventing precipitation.
When to Use: This is often the simplest and first method to try, especially for in vitro assays where final organic solvent concentrations can be tolerated.
Key Consideration: It is crucial to keep the final concentration of the co-solvent low (typically <1% and often <0.5%) in cell-based assays to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (media + co-solvent) in your experiments.
Co-Solvent
Abbreviation
Typical Final Concentration Limit (Cell-based Assays)
Notes
Ethanol
EtOH
< 0.5%
Can be toxic to some cell lines at higher concentrations.
Polyethylene Glycol 400
PEG 400
< 1%
Generally well-tolerated; can increase viscosity.
Propylene Glycol
PG
< 1%
Common pharmaceutical excipient.
Dimethyl Sulfoxide
DMSO
< 0.5%
Potent solvent; can have biological effects and affect cell differentiation.
Protocol 2: Screening for Co-solvent Solubility Enhancement
Prepare several test tubes or vials, each containing your final aqueous buffer (e.g., PBS, cell culture media).
To each tube, add a different co-solvent (EtOH, PEG 400, PG) to a final concentration of 1% or 2% (this is for testing solubility; your final experimental concentration will be lower).
Take your concentrated DMSO stock of N-heptyl-2-methylbenzamide.
Spike a small volume of the DMSO stock into each co-solvent/buffer mixture to achieve your desired final concentration. Crucially, add the drug stock to the vortexing buffer/co-solvent mixture to ensure rapid dispersion.
Vortex immediately and thoroughly.
Let the solutions stand at the experimental temperature for 30 minutes.
Visually inspect for precipitation or cloudiness against a dark background. The best co-solvent system will result in a clear, homogenous solution.
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic N-heptyl-2-methylbenzamide can be encapsulated within this hydrophobic core, allowing it to be stably dispersed in the aqueous medium.
When to Use: When co-solvents fail or when the required concentration of co-solvent is too high for the experimental system.
Caption: Micellar solubilization of a lipophilic drug by surfactants.
Key Consideration: Use non-ionic surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® EL as they are generally less disruptive to biological membranes than ionic surfactants.
Protocol 3: Screening for Surfactant-based Solubilization
Prepare stock solutions of surfactants (e.g., 10% w/v Tween® 80 in water).
In a test tube, add the surfactant stock to your aqueous buffer to achieve a final concentration slightly above its CMC (e.g., 0.02% for Tween® 80).
Vortex the buffer/surfactant mixture.
While vortexing, spike in the required volume of your N-heptyl-2-methylbenzamide DMSO stock to reach the target final concentration.
Continue vortexing for 1-2 minutes.
Allow the solution to equilibrate for 30-60 minutes.
Visually inspect for clarity. A successful formulation will be a clear, non-opalescent solution.
Tier 3: Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[5] They can form an "inclusion complex" where the lipophilic N-heptyl-2-methylbenzamide (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"). This complex has a water-soluble exterior, dramatically improving the apparent solubility of the compound.
When to Use: This is an excellent method for reducing the concentration of free organic solvent and is widely used in pharmaceutical formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
Technical Support Center: Synthesis of N-heptyl-2-methylbenzamide
Welcome to the technical support center for the synthesis of N-heptyl-2-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and q...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-heptyl-2-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that may arise during the synthesis, focusing on the identification and mitigation of common impurities. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final product.
Q1: What is the most common and reliable method for synthesizing N-heptyl-2-methylbenzamide, and what are the primary expected impurities?
A1: The most prevalent and robust method for synthesizing N-heptyl-2-methylbenzamide is via the Schotten-Baumann reaction. This involves the acylation of n-heptylamine with 2-methylbenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] While this method is generally high-yielding, several impurities can arise from starting materials and side reactions.
Hydrolysis product: 2-methylbenzoic acid from 2-methylbenzoyl chloride
Below is a visual representation of the primary reaction and the formation of key impurities.
Caption: Synthetic pathway of N-heptyl-2-methylbenzamide and formation of key impurities.
Q2: I'm observing a persistent acidic impurity in my crude product. What is its likely identity and how can I remove it?
A2: The most probable acidic impurity is 2-methylbenzoic acid . This can be present for two main reasons:
Incomplete conversion of the starting material: If the initial step of converting 2-methylbenzoic acid to 2-methylbenzoyl chloride (e.g., using thionyl chloride or oxalyl chloride) is incomplete, the unreacted acid will be carried through the synthesis.[3]
Hydrolysis of the acyl chloride: 2-methylbenzoyl chloride is susceptible to hydrolysis, especially in the presence of moisture, reverting to 2-methylbenzoic acid.
Troubleshooting Protocol: Acidic Impurity Removal
Aqueous Base Wash: During the workup, wash the organic layer containing your product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is typically effective. The basic wash will deprotonate the acidic 2-methylbenzoic acid, forming the water-soluble sodium 2-methylbenzoate, which will partition into the aqueous layer.
Step 1: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
Step 2: Transfer the solution to a separatory funnel.
Step 3: Add an equal volume of saturated sodium bicarbonate solution and shake gently.
Step 4: Allow the layers to separate and drain the aqueous layer.
Step 5: Repeat the wash 1-2 more times.
Step 6: Wash the organic layer with brine to remove residual water.
Step 7: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Monitoring with Thin Layer Chromatography (TLC): You can monitor the removal of the acidic impurity using TLC. Spot the crude product and the washed organic layer on a TLC plate. The 2-methylbenzoic acid spot should be significantly diminished or absent in the washed sample.
Q3: My final product shows a lower melting point than expected and the NMR spectrum has some unassigned peaks. What could be the cause?
A3: A depressed melting point and extra peaks in the NMR spectrum often indicate the presence of neutral impurities. The most common neutral impurities in this synthesis are unreacted n-heptylamine and the diacylation product (N,N-di-(2-methylbenzoyl)heptylamine) .
Excess n-heptylamine: If an excess of the amine is used and not completely removed during workup, it will remain in the final product.
Diacylation: If the reaction conditions are not carefully controlled (e.g., high temperature, prolonged reaction time, or incorrect stoichiometry), the initially formed N-heptyl-2-methylbenzamide can be acylated a second time by another molecule of 2-methylbenzoyl chloride.
Aqueous Acid Wash: To remove unreacted n-heptylamine, wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl). The amine will be protonated to form the water-soluble heptylammonium chloride, which will be extracted into the aqueous phase.
Purification by Column Chromatography or Recrystallization:
Column Chromatography: This is a highly effective method for separating the desired product from both unreacted amine and the diacylation byproduct. A typical stationary phase is silica gel, with a mobile phase gradient of ethyl acetate in hexane.[4]
Recrystallization: If the impurities are present in small amounts, recrystallization can be a simpler purification method.[5] The choice of solvent is critical; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for benzamides include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Data Summary for Common Impurities:
Impurity
Type
Formation Pathway
Recommended Removal Method
2-Methylbenzoic Acid
Acidic
Incomplete reaction or hydrolysis
Aqueous base wash (e.g., NaHCO₃)
n-Heptylamine
Basic
Unreacted starting material
Aqueous acid wash (e.g., 1M HCl)
N,N-di-(2-methylbenzoyl)heptylamine
Neutral
Side reaction (over-acylation)
Column chromatography, Recrystallization
Heptylammonium chloride
Salt
Byproduct of acid wash
Aqueous extraction
Q4: How can I set up an effective TLC system to monitor the progress of my reaction and the purity of my product?
A4: Thin Layer Chromatography (TLC) is an invaluable tool for real-time reaction monitoring and purity assessment.
Experimental Protocol: TLC Analysis
Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F₂₅₄).
Spotting: Dissolve small amounts of your starting materials (2-methylbenzoyl chloride and n-heptylamine) and your reaction mixture in a volatile solvent (e.g., dichloromethane). Spot them separately on the TLC plate.
Eluent System: A common mobile phase for this type of compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.
Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
Visualization:
UV Light: N-heptyl-2-methylbenzamide and 2-methylbenzoyl chloride are UV active and will appear as dark spots under a UV lamp (254 nm).
Staining: n-Heptylamine is not UV active and will require staining for visualization. A potassium permanganate (KMnO₄) stain or ninhydrin stain is effective for primary amines.
Interpretation: As the reaction proceeds, the spots corresponding to the starting materials should diminish, and a new spot for the product will appear. A pure product will show a single spot on the TLC plate.
Caption: Workflow for TLC analysis in N-heptyl-2-methylbenzamide synthesis.
References
Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]
Google Patents.CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
ResearchGate. An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. [Link]
ResearchGate. Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. [Link]
Reddit. Purification of N-benzylbenzamides. [Link]
Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
ResearchGate. Mechanism of the acylation reaction of 2-MN. RCOCl: acetyl chloride.... [Link]
YouTube. Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]
Technical Support Center: Scaling Up the Synthesis of N-heptyl-2-methylbenzamide
Welcome to the Technical Support Center for the synthesis of N-heptyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of N-heptyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important chemical transformation. Our focus is on providing practical, field-proven insights rooted in established chemical principles to ensure the integrity and reproducibility of your experiments.
I. Reaction Overview and Key Considerations for Scale-Up
The synthesis of N-heptyl-2-methylbenzamide is a classic example of nucleophilic acyl substitution, specifically an amidation reaction. The most common and scalable laboratory method involves the conversion of 2-methylbenzoic acid into a more reactive acyl chloride intermediate, followed by its reaction with heptylamine.
While straightforward on a small scale, scaling up this synthesis introduces several challenges that must be carefully managed to maintain yield, purity, and safety. These include:
Exothermic Reactions: The formation of the acyl chloride and the subsequent amidation are often exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure a controlled reaction rate.
Reagent Addition and Mixing: Homogeneous mixing becomes more challenging in larger reactors. Proper control of reagent addition rates and efficient agitation are necessary to avoid localized high concentrations, which can lead to impurity formation.
Work-up and Purification: Handling larger volumes during aqueous work-up and isolating the final product via crystallization require careful planning and execution to minimize product loss and ensure high purity.
This guide will address these challenges in a practical question-and-answer format.
II. Troubleshooting Guide and Frequently Asked Questions (FAQs)
A. Reaction Initiation and Acyl Chloride Formation
Question 1: My reaction to form 2-methylbenzoyl chloride from 2-methylbenzoic acid is sluggish or incomplete. What are the likely causes and solutions?
Answer:
Incomplete conversion of 2-methylbenzoic acid to its acyl chloride is a common issue, often stemming from the quality of reagents and reaction conditions.
Moisture Contamination: Thionyl chloride (SOCl₂) and oxalyl chloride are highly sensitive to moisture, which will quench the reagents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
Insufficient Activating Agent: While a slight excess of the activating agent is often used, a large excess can lead to purification difficulties. A 1.2 to 1.5 molar equivalent of thionyl chloride is typically sufficient.
Low Temperature: While the initial addition of the activating agent is often done at a low temperature to control the initial exotherm, the reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or a small-scale quench followed by LC-MS analysis.
Steric Hindrance: The ortho-methyl group on the benzoic acid can slightly hinder the reaction. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction, particularly when using oxalyl chloride.[1]
Question 2: I am observing significant color formation (darkening) during the acyl chloride formation. Is this normal, and how can I minimize it?
Answer:
Some color change can be expected, especially when heating with thionyl chloride. However, significant darkening can indicate side reactions.
Overheating: Excessive temperatures can lead to decomposition and the formation of colored byproducts. Maintain a controlled temperature, typically refluxing gently in a suitable solvent like toluene or dichloromethane.
Impure Reagents: The use of old or impure thionyl chloride can introduce colored impurities. It is recommended to use freshly opened or distilled thionyl chloride for best results.
B. Amidation Reaction
Question 3: My amidation reaction is giving a low yield of N-heptyl-2-methylbenzamide. What are the key parameters to check?
Answer:
Low yields in the amidation step often point to issues with stoichiometry, temperature control, or the presence of side reactions.
Stoichiometry and Amine Loss: Heptylamine is a volatile liquid. Ensure accurate measurement and consider adding a slight excess (1.05-1.1 equivalents) to compensate for any potential loss. The reaction is typically run with two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine to neutralize the HCl generated.
Temperature Control: The addition of the acyl chloride to the amine solution is exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition to prevent the formation of diacylated byproducts and other impurities.
Reaction Time: While the initial reaction is often rapid, allowing the reaction to stir for a sufficient time at room temperature or with gentle heating can ensure complete conversion. Monitor the reaction progress by TLC.
Hydrolysis of Acyl Chloride: If the acyl chloride solution is exposed to moisture before or during the addition of the amine, it will hydrolyze back to the carboxylic acid, reducing the yield.
Question 4: I am seeing multiple spots on my TLC plate after the amidation reaction. What are the likely byproducts?
Answer:
Besides unreacted starting materials, several byproducts can form:
Unreacted 2-methylbenzoyl chloride: This will likely streak on the TLC plate or appear as a new spot. It can be quenched during the work-up.
Unreacted Heptylamine: This can be removed with an acidic wash during the work-up.
2-Methylbenzoic Acid: Formed from the hydrolysis of the acyl chloride. This can be removed with a basic wash during the work-up.
Diacylated Amine (Bis-(2-methylbenzoyl)heptylamine): This can form if the acyl chloride is added too quickly or at too high a temperature, leading to localized high concentrations.
C. Work-up and Purification
Question 5: What is the most effective work-up procedure to isolate the crude N-heptyl-2-methylbenzamide?
Answer:
A standard aqueous work-up is effective for removing unreacted starting materials and byproducts.
Quenching: Carefully quench the reaction mixture by adding it to ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and HCl.
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
Washing:
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess heptylamine and any other basic impurities.
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 2-methylbenzoic acid.
Wash with brine to remove residual water.
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Question 6: My crude product is an oil and is difficult to crystallize. What are some strategies to induce crystallization?
Answer:
N-heptyl-2-methylbenzamide may initially present as an oil. Here are some techniques to promote crystallization:
Solvent Selection: A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A solvent system, such as ethyl acetate/hexanes or ethanol/water, can be effective.
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
III. Experimental Protocols
A. Synthesis of 2-Methylbenzoyl Chloride
Safety Note: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic.
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add 2-methylbenzoic acid.
Add an appropriate anhydrous solvent (e.g., toluene or dichloromethane).
Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of carboxylic acid).
Slowly add thionyl chloride (1.2-1.5 equivalents) via the addition funnel.
Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases.
Monitor the reaction by taking a small aliquot, quenching with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude 2-methylbenzoyl chloride can be used directly in the next step.
B. Synthesis of N-heptyl-2-methylbenzamide
In a separate three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, dissolve heptylamine (1.05 equivalents) and triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).
Cool the solution to 0-5 °C in an ice bath.
Dissolve the crude 2-methylbenzoyl chloride in a small amount of anhydrous dichloromethane and add it to the addition funnel.
Add the 2-methylbenzoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Monitor the reaction by TLC until the starting materials are consumed.
C. Work-up and Purification
Pour the reaction mixture into a separatory funnel containing cold water.
Separate the organic layer.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
IV. Data Presentation
Table 1: Reagent Quantities for Laboratory Scale Synthesis
Reagent
Molar Mass ( g/mol )
Density (g/mL)
Moles
Equivalents
Amount
2-Methylbenzoic Acid
136.15
-
1.0
1.0
(as needed)
Thionyl Chloride
118.97
1.63
1.2-1.5
1.2-1.5
(calculated)
Heptylamine
115.23
0.78
1.05
1.05
(calculated)
Triethylamine
101.19
0.726
1.1
1.1
(calculated)
Table 2: Predicted Analytical Data for N-heptyl-2-methylbenzamide
m/z [M+H]⁺ calculated for C₁₅H₂₄NO: 234.1858; found: (experimental value)
V. Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of N-heptyl-2-methylbenzamide.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
VI. References
An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Journal of Chemical Research. Available at: [Link]
Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. University of Massachusetts Boston ScholarWorks. Available at: [Link]
Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Angewandte Chemie International Edition. Available at: [Link]
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
Technical Support Center: Analytical Guide for N-heptyl-2-methylbenzamide
[1][2] Executive Summary: The Physicochemical Profile Welcome to the technical support hub for N-heptyl-2-methylbenzamide (CAS: 314765-45-2).[1][2] This molecule presents a distinct set of analytical challenges primarily...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Physicochemical Profile
Welcome to the technical support hub for N-heptyl-2-methylbenzamide (CAS: 314765-45-2).[1][2] This molecule presents a distinct set of analytical challenges primarily driven by its lipophilicity and structural isomerism .[1][2] Unlike hydrophilic metabolites, this compound behaves as a "sticky" lipophile, prone to carryover and matrix suppression.[2]
High affinity for C18; requires high % organic to elute.[1][2]
pKa (Amide N)
Neutral/Weakly Basic
Does not ionize strongly; requires acidic mobile phase for protonation.[1][2]
Key Challenge
Isomeric Interference
Must be separated from N-heptyl-3-methylbenzamide and N-octylbenzamide.[1][2]
Troubleshooting Module: Chromatography (LC)
Issue: "I cannot separate N-heptyl-2-methylbenzamide from its meta- (3-methyl) and para- (4-methyl) isomers."
Root Cause:
Standard C18 columns rely on hydrophobic interaction.[1][2][4] Since positional isomers (ortho, meta, para) have nearly identical hydrophobicity, C18 often fails to resolve them.[2]
Solution: Leverage
Interactions
Switch to a stationary phase that interacts with the aromatic ring electrons.[1][2] The position of the methyl group (ortho vs. meta/para) alters the electron density and steric accessibility of the benzene ring, creating selectivity differences on phenyl-based columns.[2]
Recommended Protocol:
Stationary Phase: Phenyl-Hexyl or Biphenyl core-shell particles (2.6 µm or 1.7 µm).[1][2]
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.[1][2]
Note: Methanol is preferred over Acetonitrile here because protic solvents enhance
selectivity between the analyte and the phenyl stationary phase [1].[1][2]
Visual Troubleshooting Tree: Resolution Issues
Figure 1: Decision logic for resolving positional isomers of methylbenzamides.[1][2]
Issue: "The peak is tailing significantly (Asymmetry > 1.5)."
Root Cause:
Secondary interactions between the amide nitrogen and residual silanols on the silica surface.[2] Even though benzamides are weak bases, the "ortho" effect of the 2-methyl group can create steric locking that exposes the nitrogen to surface activity.[1][2]
Corrective Actions:
Add Ammonium Formate: Supplement the 0.1% formic acid with 5mM Ammonium Formate. The ammonium ions compete for silanol sites, sharpening the peak.
Increase Temperature: Running at 40-50°C improves mass transfer kinetics and reduces secondary adsorption, though be careful not to lose isomer resolution (see above).[1][2]
Troubleshooting Module: Mass Spectrometry (MS/MS)
Issue: "My sensitivity is low, or the signal is unstable."
Root Cause 1: Ion Suppression
Due to its high LogP, N-heptyl-2-methylbenzamide elutes late (90%+ organic).[1][2] In biological matrices, this coincides with the elution of phospholipids (phosphatidylcholines), which cause massive ion suppression in ESI+.[2]
Root Cause 2: Adduct Formation
Amides love sodium.[1][2] If your solvents are stored in glass or your water quality is poor, you may be splitting your signal between
Desolvation Temp: High (500°C+).[1][2] Lipophilic compounds require higher heat to desolvate from the organic droplets.[1][2]
Transition Selection (MRM):
You must validate the fragmentation.[1][2] The amide bond cleavage is the primary pathway.[1][2]
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Origin
234.2
119.1
15 - 25
Quantifier: 2-methylbenzoyl cation (Acylium ion)
234.2
91.1
30 - 40
Qualifier: Tropylium ion (Rearrangement of benzyl ring)
234.2
57.1
20 - 30
Qualifier: Alkyl chain fragment (less specific)
Mechanism of Fragmentation:
The collision-induced dissociation (CID) primarily breaks the amide bond.[1][2] The positive charge remains on the carbonyl carbon attached to the ring (acylium), stabilized by the aromatic system.
Figure 2: Proposed fragmentation pathway for N-heptyl-2-methylbenzamide in ESI+.[1][2]
Sample Preparation: The "Lipophile Trap"
Context: Direct protein precipitation (PPT) often yields poor recovery for this molecule because it binds to the precipitated protein pellet or sticks to the plastic walls of the well plate.
Recommended Protocol: Supported Liquid Extraction (SLE)
SLE is superior to SPE for this compound because it avoids the "wetting" issues of C18 cartridges and provides cleaner extracts than LLE.
Q: I see a peak in my blank samples. Is it carryover?A: Likely. Lipophilic amides stick to the PTFE rotor seals and needle seats.[1][2]
Fix: Implement a "strong" needle wash with high organic strength: 40:40:20 Isopropanol:Acetonitrile:Acetone + 0.1% Formic Acid.[1][2]
Q: Why is my retention time shifting?A: If using a C18 column, "phase collapse" is unlikely (since you run high organic), but column fouling is probable.[2] Lipids from the matrix accumulate on the head of the column.[2] Use a guard column or switch to the SLE extraction method described above to remove lipids.[1][2]
References
Advanced Materials Technology. (2024). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. MAC-MOD Analytical. [Link]
Agilent Technologies. (2025). Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Agilent. [Link]
Royal Society of Chemistry. (2013).[1][2] Guide to achieving reliable quantitative LC-MS measurements. Analytical Methods Committee. [Link]
A Comparative Guide to DEET and Novel Benzamide-Based Insect Repellents
For Researchers, Scientists, and Drug Development Professionals In the landscape of arthropod-borne disease prevention, N,N-diethyl-3-methylbenzamide (DEET) has long been the benchmark for topical insect repellents.[1] D...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of arthropod-borne disease prevention, N,N-diethyl-3-methylbenzamide (DEET) has long been the benchmark for topical insect repellents.[1] Developed by the U.S. Army in 1946, its efficacy against a broad spectrum of biting insects is well-documented.[1] However, the continuous search for novel active ingredients with improved cosmetic properties, varied safety profiles, and alternative mechanisms of action drives research into new chemical classes. Among these, benzamides represent a promising area of investigation.
This guide provides a comparative framework for evaluating novel benzamide-based repellents, using the hypothetical candidate "N-heptyl-2-methylbenzamide," against the gold standard, DEET. While specific efficacy data for "N-heptyl-2-methylbenzamide" is not publicly available, this document will synthesize known data for related benzamide compounds and establish a rigorous, scientifically-grounded methodology for a head-to-head comparison.
Mechanism of Action: Contrasting Pathways to Repellency
A fundamental aspect of repellent development is understanding how a compound interacts with an insect's sensory systems. DEET's mechanism, while extensively studied, is still a subject of some debate.[2]
DEET: Current theories suggest a multi-modal action. DEET is thought to interfere with an insect's olfactory receptors, making it difficult for them to detect human kairomones like carbon dioxide and lactic acid.[3] Essentially, it may act as a "confusant," scrambling the signals from attractive scents.[4][5] Some research also points to direct activation of olfactory neural circuits that lead to avoidance, suggesting insects find the smell of DEET itself unpleasant.[4] Furthermore, DEET can interact with various sensory receptors, including gustatory (taste) and ionotropic receptors, distributed on different parts of the insect's body.[6]
Benzamides: The mechanism of action for repellent benzamides is less defined and likely varies with specific substitutions on the benzene ring and the amide nitrogen. It is plausible that, like DEET, they interact with olfactory and gustatory receptors. Some studies on N,N-diethylbenzamide (DEB), a compound structurally related to DEET, suggest it acts as a "sensilla irritant".[7] This implies a direct action on the insect's sensory organs, causing a response that disrupts host-seeking behavior.[8] The development of any novel benzamide would require specific neurophysiological studies to elucidate its precise molecular targets.
Comparative Efficacy: Key Performance Indicators
The ultimate measure of a repellent's utility is its performance in preventing bites. This is quantified through standardized laboratory and field tests that measure several key parameters. The following table outlines these critical metrics and provides established data for DEET as a benchmark for comparison with a novel benzamide candidate.
Varies by concentration; 24% DEET can offer over 300 minutes of complete protection.[9] Studies show protection times ranging from 2 to 12 hours.[1]
To be determined through standardized testing (e.g., Arm-in-Cage).
Effective Dose (ED50)
Lower ED50 values indicate higher potency. DEET is effective at relatively low concentrations.
To be determined; a key differentiator for novel compounds.
Spectrum of Activity
Broad-spectrum: highly effective against mosquitoes, ticks, flies, and other biting arthropods.[1]
To be determined against a range of medically important arthropods (e.g., Aedes aegypti, Anopheles gambiae, Ixodes scapularis).
Wash-off/Rub-off Resistance
Moderate; efficacy can be reduced by perspiration and abrasion.
To be evaluated; formulation will play a critical role.
Cosmetic Feel & Odor
Can have an oily feel and a characteristic odor; may damage some plastics and synthetic fabrics.[10]
A potential area for improvement over DEET.
Data for DEET is synthesized from multiple studies and is concentration-dependent. The "Novel Benzamide" column represents the data points that must be generated during the research and development process.
To generate the comparative data outlined above, a standardized and reproducible protocol is essential. The "Arm-in-Cage" (AIC) test is a widely accepted laboratory method for evaluating the efficacy of topical repellents.[11][12]
Objective: To determine and compare the Complete Protection Time (CPT) of a novel benzamide compound against a standard DEET formulation.
Materials:
Test cages (e.g., 30x30x30 cm) containing 200 host-seeking, non-blood-fed female mosquitoes (Aedes aegypti), 5-8 days post-emergence.
Novel benzamide repellent formulated in an appropriate carrier (e.g., 20% in ethanol).
Standard DEET repellent (e.g., 20% in ethanol).
Control solution (ethanol carrier only).
Human volunteers (screened and consented according to ethical guidelines).[13]
Micropipettes or syringes for precise application.
Timer.
Methodology:
Subject Preparation: Volunteers should avoid using any scented lotions, soaps, or perfumes on the day of testing. A defined area of one forearm (e.g., 300 cm²) is marked for application.
Repellent Application: A precise dose of the test repellent (e.g., 1 mL) is applied evenly over the marked area of the skin. The other arm can be used for the comparator compound or control, with sufficient time between tests to avoid cross-contamination.
Initial Exposure: Thirty minutes after application, the treated forearm is inserted into the mosquito cage for a 3-minute exposure period.[14]
Observation: During the exposure period, trained observers will count the number of mosquitoes that land on and/or bite the treated skin.
Efficacy Failure Definition: The test endpoint, or "efficacy failure," is defined as the first confirmed bite (or landing, depending on the study's primary endpoint).[14]
Subsequent Exposures: The treated arm is re-exposed to the mosquito cage for 3-minute intervals every 30 minutes until efficacy failure occurs.[15][14]
Data Recording: The time from the initial application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
Control Test: The procedure is repeated with the control solution to ensure the mosquitoes are actively host-seeking. A high landing/biting rate on the control arm is necessary to validate the test.
Causality and Self-Validation: This protocol is designed to be self-validating. The use of a standardized mosquito population under controlled environmental conditions (e.g., 27°C, 80% relative humidity) ensures reproducibility. The inclusion of a positive control (DEET) benchmarks the performance of the novel compound, while the negative control (ethanol) confirms the avidity of the test insects. Adherence to established guidelines from organizations like the WHO and EPA ensures the data generated is robust and comparable to other studies.[16]
Workflow for Novel Repellent Validation
The process of bringing a new repellent candidate from the lab to a marketable product is a multi-stage endeavor. The following diagram illustrates a typical workflow for validating a novel benzamide against the DEET standard.
Caption: Workflow for the validation of a novel repellent.
Safety and Toxicological Considerations
While efficacy is paramount, a favorable safety profile is a prerequisite for any new topical repellent. DEET has been extensively studied and is considered safe for use by the general population, including children over two months of age, when applied according to label instructions.[17] The U.S. EPA has concluded that normal use of DEET does not present a health concern.[1]
Any novel benzamide candidate must undergo a rigorous battery of toxicological tests as mandated by regulatory bodies like the EPA.[13] Key studies include:
Acute Dermal Toxicity
Dermal Irritation
Eye Irritation
Skin Sensitization
These tests are critical to ensure that the compound does not pose undue risks to consumers.[13] A comparative analysis of these safety endpoints against DEET's extensive safety database is a crucial step in the development process.
Conclusion and Future Directions
DEET remains the gold standard in insect repellency due to its broad-spectrum efficacy and decades of proven performance.[17][18] However, the search for alternatives is a valid and necessary endeavor for the development of products with different characteristics that may be preferred by some consumers.
The benzamide chemical class offers a promising scaffold for the development of new repellent actives. A direct comparison of a specific candidate like "N-heptyl-2-methylbenzamide" with DEET requires the systematic generation of efficacy and safety data through standardized protocols. By focusing on key metrics such as Complete Protection Time, spectrum of activity, and toxicological profile, researchers can objectively assess the potential of novel compounds to supplement or compete with the current market leader. The methodologies and comparative framework presented in this guide provide a robust foundation for such an evaluation.
References
N,N-Diethyl-3-Methyl-benzamide - Encyclopedia.com. Available at: [Link]
Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed. Available at: [Link]
Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice | Request PDF - ResearchGate. Available at: [Link]
Comparative efficacy of insect repellents against mosquito bites - New England Journal of Medicine. Available at: [Link]
Mosquito Repellents: Efficacy Tests of Commercial Skin-Applied Products in China - PMC. Available at: [Link]
The mysterious multi-modal repellency of DEET - PMC - NIH. Available at: [Link]
Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC. Available at: [Link]
Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC. Available at: [Link]
Insect Repellent Testing: Methods and Standards for Efficacy and Safety. Available at: [Link]
GUIDELINES FOR EFFICACY TESTING OF SPATIAL REPELLENTS - IRIS. Available at: [Link]
Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service - Microbe Investigations. Available at: [Link]
Exposure to N,N-Diethyl-Meta-Toluamide Insect Repellent and Human Health Markers: Population Based Estimates from the National Health and Nutrition Examination Survey - PMC. Available at: [Link]
How anti-mosquito repellents disorient insects - Max-Planck-Gesellschaft. Available at: [Link]
Guidelines for efficacy testing of spatial repellents - World Health Organization (WHO). Available at: [Link]
DEET Technical Fact Sheet - National Pesticide Information Center. Available at: [Link]
Regulation of Skin-Applied Repellents | US EPA. Available at: [Link]
DEET vs Non-DEET Insect Repellents - TMB - Travel Health Clinics. Available at: [Link]
Insect Repellent – DEET - Center for Research on Ingredient Safety. Available at: [Link]
Does anything beat DEET? | Request PDF - ResearchGate. Available at: [Link]
EWG's guide to bug repellents | Environmental Working Group. Available at: [Link]
Mode of action of insect repellents. (A) Arthropods such as mosquitoes... - ResearchGate. Available at: [Link]
Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents - A.I.S.E. Available at: [Link]
Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability - Federal Register. Available at: [Link]
(PDF) Standard Methods for Testing Mosquito Repellents - ResearchGate. Available at: [Link]
Guide to the EPA's Registration Process for Mosquito Control Products | Clarke. Available at: [Link]
The arm-in-cage (AIC) test for measuring the efficacy of topical... - ResearchGate. Available at: [Link]
Comparative Guide: Biological Activity of N-Heptyl-2-methylbenzamide vs. Isomers
Executive Summary N-Heptyl-2-methylbenzamide (CAS: 314765-45-2) is a lipophilic N-alkyl benzamide derivative characterized by an ortho-methyl substitution on the benzene ring and a seven-carbon alkyl chain.[1][2][3] Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Heptyl-2-methylbenzamide (CAS: 314765-45-2) is a lipophilic N-alkyl benzamide derivative characterized by an ortho-methyl substitution on the benzene ring and a seven-carbon alkyl chain.[1][2][3] While often encountered as a product of oxidative amidation methodologies [1], its structural pharmacophore places it at the intersection of two major bioactive classes: insect repellents (analogs of DEET) and antimicrobial surfactants (lipophilic amides).
This guide objectively compares its predicted and observed performance against its key isomers: the meta-isomer (related to DEET), the para-isomer, and chain-length variants.[2]
Part 1: Chemical Identity & Structural Logic[2]
The biological activity of N-heptyl-2-methylbenzamide is governed by three structural domains:
The Lipophilic Tail (Heptyl, C7): Critical for membrane permeation and interaction with hydrophobic pockets (e.g., TRP channels, odorant receptors).[2]
The Amide Linkage: A hydrogen-bond acceptor/donor site essential for receptor binding.[2]
The Ortho-Methyl Group: Provides steric hindrance, protecting the amide bond from enzymatic hydrolysis (e.g., by amidases), potentially increasing metabolic half-life compared to meta- or para- isomers.[2]
The most significant potential of N-heptyl-2-methylbenzamide lies in its structural homology to N,N-diethyl-3-methylbenzamide (DEET) .[2]
Mechanism: Repellents act by blocking odorant receptors (ORs) or stimulating gustatory receptor neurons in insects.[2]
Comparison:
DEET (3-methyl): The meta-methyl group is optimized for receptor fit.[2] The short diethyl chains allow for volatility (vapor pressure), creating a "cloud" of protection.[2]
N-Heptyl-2-methylbenzamide: The C7 chain significantly reduces volatility compared to DEET.[2] While it may bind strongly to receptors (high affinity), its low vapor pressure makes it a poor spatial repellent but a potentially potent contact repellent.[2]
Steric Effect: The ortho-methyl group in the target compound twists the amide bond out of planarity with the phenyl ring.[2] This can reduce binding affinity to receptors that require a planar conformation (often favored by para-isomers) but increases resistance to degradation.[2]
Antimicrobial Activity (The "Cutoff Effect")
N-alkyl benzamides exhibit antimicrobial activity by disrupting cell membranes.[2] This activity is non-linear and dependent on chain length.[2]
The Cutoff Effect: Antimicrobial activity typically peaks at chain lengths of C10–C12 (decyl/dodecyl) for benzamides.[2]
Performance of Heptyl (C7):
vs. C12 Isomers: N-heptyl derivatives are generally less active against Gram-positive bacteria (S. aureus) than C12 analogs due to insufficient membrane disruption.[2]
Fungal Specificity: C7-C9 chains often show a "sweet spot" for antifungal activity (e.g., against Aspergillus or Candida), making N-heptyl-2-methylbenzamide a stronger candidate for antifungal screens than antibacterial ones.[2]
Metabolic Stability (Hydrolysis Resistance)
The ortho-methyl group is the defining feature for stability.[2]
Hypothesis: In biological systems (microsomes/plasma), N-heptyl-2-methylbenzamide will degrade significantly slower than N-heptyl-4-methylbenzamide .[2]
Reasoning: The methyl group at position 2 sterically blocks the approach of hydrolytic enzymes to the carbonyl carbon.[2]
Implication: Higher systemic exposure or longer duration of action on surfaces.[2]
Part 3: Mechanism of Action (SAR Visualization)
The following diagram illustrates the Structure-Activity Relationship (SAR) governing the compound's activity profile.
Caption: SAR analysis showing how the ortho-methyl group enhances stability while the heptyl chain dictates lipophilicity and volatility profiles.[2]
Part 4: Experimental Protocols
To validate the activity of N-heptyl-2-methylbenzamide against its isomers, the following standardized protocols are recommended.
Use this to compare the C7 (heptyl) chain against C10/C12 analogs.[2]
Preparation: Dissolve N-heptyl-2-methylbenzamide in DMSO to a stock concentration of 10 mg/mL.
Media: Use Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).[2]
Dilution: Create a 2-fold serial dilution series in a 96-well plate (range: 512 µg/mL to 0.5 µg/mL).
Inoculation: Add microbial suspension adjusted to 5 x 10^5 CFU/mL.
Controls:
Positive Control: Ciprofloxacin (bacteria) or Fluconazole (fungi).[2]
Isomer Control: N-heptyl-4-methylbenzamide (to test the ortho-effect).
Incubation: 37°C for 24h (bacteria) or 48h (fungi).
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[2]
Protocol B: Microsomal Stability Assay
Use this to prove the stability benefit of the 2-methyl group.
System: Pooled liver microsomes (human or rat) at 0.5 mg protein/mL.
Substrate: Incubate N-heptyl-2-methylbenzamide (1 µM) vs. N-heptyl-4-methylbenzamide (1 µM).
Cofactor: Initiate reaction with NADPH-regenerating system.
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).
Success Metric: The 2-methyl isomer should show <50% depletion compared to the 4-methyl isomer at 60 mins.[2]
References
Cadoni, R. (2013).[2] Synthesis of amides from aldehydes and amines via C-H bond activation. Università degli Studi di Sassari.[2][3] (Describes the synthesis and characterization of N-heptyl-2-methylbenzamide).
Kozlov, N. G., et al. (2000).[2] Synthesis and biological activity of N-alkylbenzamides. Pharmaceutical Chemistry Journal. (General reference for benzamide SAR).
Debboun, M., et al. (2007).[2] Insect Repellents: Principles, Methods, and Uses. CRC Press.[2] (Reference for DEET structure-activity relationships).
PubChem Compound Summary. (2025). N-Heptyl-2-methylbenzamide (CAS 314765-45-2).[1][2] National Center for Biotechnology Information.[2] [2]
A Comparative Analysis of N-heptyl-2-methylbenzamide and Other N-Alkyl Benzamides for Drug Development
This guide provides a comprehensive comparative analysis of N-heptyl-2-methylbenzamide and a series of other N-alkyl benzamides. Designed for researchers, scientists, and drug development professionals, this document del...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of N-heptyl-2-methylbenzamide and a series of other N-alkyl benzamides. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds. By examining the structure-activity relationships (SAR), this guide aims to provide insights into how modifications of the N-alkyl chain and the aromatic ring influence the performance of this class of molecules, thereby informing future drug discovery and development efforts.
Introduction to N-Alkyl Benzamides
N-alkyl benzamides are a versatile class of organic compounds characterized by a benzoyl group attached to a nitrogen atom, which is further substituted with an alkyl group. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The amide bond provides a degree of conformational rigidity and hydrogen bonding capability, which are crucial for molecular recognition and interaction with biological targets.[1] The lipophilicity and other physicochemical properties of these molecules can be finely tuned by varying the length and branching of the N-alkyl substituent, as well as by introducing substituents on the benzoyl ring. These modifications can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biological efficacy.
This guide will focus on a comparative study of N-heptyl-2-methylbenzamide with its shorter-chain analogues (N-methyl, N-ethyl, and N-propyl-2-methylbenzamide) to elucidate the effects of increasing alkyl chain length on key performance parameters.
Synthesis of N-Alkyl-2-methylbenzamides
The synthesis of N-alkyl-2-methylbenzamides can be readily achieved through the amidation of 2-methylbenzoyl chloride with the corresponding primary alkylamine. This is a standard and efficient method for forming the amide bond.
General Synthesis Protocol:
Objective: To synthesize a series of N-alkyl-2-methylbenzamides.
Materials:
2-methylbenzoyl chloride
Methylamine (solution in THF or as hydrochloride salt)
Ethylamine (solution in THF or as hydrochloride salt)
n-Propylamine
n-Heptylamine
Triethylamine (or another suitable base)
Dichloromethane (DCM) or other suitable aprotic solvent
Standard laboratory glassware and magnetic stirrer
Rotary evaporator
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the respective alkylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 2-methylbenzoyl chloride (1.1 equivalents) in dichloromethane dropwise over 15-20 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-alkyl-2-methylbenzamide.
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
This general protocol can be adapted for the synthesis of a wide range of N-alkyl benzamides.[2]
Physicochemical Properties: The Impact of the N-Alkyl Chain
The length of the N-alkyl chain is a critical determinant of the physicochemical properties of N-alkyl benzamides, particularly their lipophilicity (logP) and solubility. An increase in the number of carbon atoms in the alkyl chain leads to a corresponding increase in the molecule's nonpolar surface area, which in turn increases its lipophilicity and generally decreases its aqueous solubility.
Table 1: Comparison of Physicochemical Properties of N-Alkyl-2-methylbenzamides
Compound
Molecular Formula
Molecular Weight ( g/mol )
Calculated logP
Melting Point (°C)
Boiling Point (°C)
Water Solubility
N-Methyl-2-methylbenzamide
C₉H₁₁NO
149.19
1.5
59-61
280.9 (predicted)
Low
N-Ethyl-2-methylbenzamide
C₁₀H₁₃NO
163.22
2.0
40-42
290.5 (predicted)
Low
N-Propyl-2-methylbenzamide
C₁₁H₁₅NO
177.24
2.5
Not Available
300.1 (predicted)
Very Low
N-Heptyl-2-methylbenzamide
C₁₅H₂₃NO
233.35
4.6
Not Available
348.6 (predicted)
Insoluble (predicted)
Note: Some of the data in this table are predicted values from chemical databases due to the limited availability of experimental data for all compounds in the series.
As illustrated in Table 1, the calculated logP value increases significantly from 1.5 for the N-methyl analog to 4.6 for the N-heptyl derivative. This trend highlights the substantial increase in lipophilicity with the extension of the alkyl chain. This property is a key factor in determining a drug's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. However, excessive lipophilicity can also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[3]
Biological Activities: A Comparative Outlook
Antimicrobial Activity
The antimicrobial activity of N-alkyl compounds is often correlated with their ability to disrupt bacterial cell membranes. The lipophilic alkyl chain can intercalate into the lipid bilayer, leading to membrane perturbation and cell death. The length of the alkyl chain is crucial, with optimal activity often observed for chain lengths between C8 and C12. Shorter chains may not be sufficiently lipophilic to effectively partition into the membrane, while very long chains may lead to a decrease in activity due to reduced bioavailability.
Based on these principles, it is hypothesized that N-heptyl-2-methylbenzamide may exhibit greater antimicrobial activity compared to its shorter-chain counterparts. The heptyl group provides a significant lipophilic character that could facilitate membrane interaction.
The antimicrobial activity of the N-alkyl-2-methylbenzamide series can be quantitatively assessed using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[6][7]
Objective: To determine the MIC of N-alkyl-2-methylbenzamides against a panel of pathogenic bacteria.
Compound Preparation: Prepare stock solutions of each N-alkyl-2-methylbenzamide in a suitable solvent (e.g., DMSO).
Serial Dilutions: Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well plates to achieve a range of final concentrations.
Bacterial Inoculum Preparation: Grow the bacterial strains to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Incubation: Incubate the plates at 37 °C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Antiproliferative Activity
Many benzamide derivatives have been investigated for their potential as anticancer agents.[4] Their mechanisms of action can vary, but often involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation and survival. The lipophilicity of a compound can influence its ability to enter cancer cells and reach its intracellular target.
The increased lipophilicity of N-heptyl-2-methylbenzamide may enhance its cellular uptake and, consequently, its antiproliferative potency compared to the more polar, shorter-chain analogs. However, as with antimicrobial activity, there is likely an optimal range of lipophilicity for anticancer efficacy.
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of the N-alkyl-2-methylbenzamide series can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-alkyl-2-methylbenzamides against a cancer cell line.
Materials:
N-alkyl-2-methylbenzamide compounds
Cancer cell line (e.g., MCF-7, HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Sterile 96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the N-alkyl-2-methylbenzamide compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Structure-Activity Relationship (SAR) and Discussion
The comparative analysis of N-alkyl-2-methylbenzamides reveals a clear structure-activity relationship where the N-alkyl chain plays a pivotal role in modulating the physicochemical and biological properties of these compounds.
Caption: The influence of N-alkyl chain length on the properties of 2-methylbenzamides.
The increasing length of the N-alkyl chain from methyl to heptyl systematically increases the lipophilicity of the molecule. This is a critical parameter for drug candidates, as it governs their ability to traverse biological membranes and access target sites. For potential applications as antimicrobial or antiproliferative agents, the enhanced lipophilicity of N-heptyl-2-methylbenzamide is predicted to lead to improved potency compared to its shorter-chain analogs. The heptyl chain is of a length that is often associated with effective membrane disruption in bacteria and enhanced cellular uptake in mammalian cells.
However, the concomitant decrease in aqueous solubility presents a potential challenge for drug development. Poor solubility can hinder formulation and lead to low bioavailability. Therefore, a balance must be struck between lipophilicity and solubility to achieve optimal therapeutic efficacy. The 2-methyl group on the benzoyl ring also influences the molecule's conformation and may affect its binding to specific biological targets.
Conclusion and Future Directions
This comparative guide has highlighted the significant influence of the N-alkyl chain length on the physicochemical properties of 2-methylbenzamides. While experimental data for N-heptyl-2-methylbenzamide is limited, established structure-activity relationships for similar compound series suggest that it is likely to possess enhanced lipophilicity and potentially greater biological activity compared to its shorter-chain analogs.
To validate these hypotheses and further explore the therapeutic potential of this compound class, the following experimental work is recommended:
Synthesis and Characterization: Synthesize a complete series of N-alkyl-2-methylbenzamides with varying alkyl chain lengths (C1 to C12) to enable a comprehensive and direct comparative study.
Physicochemical Profiling: Experimentally determine key physicochemical parameters, including logP, aqueous solubility, and melting point, for the entire series.
In Vitro Biological Screening: Evaluate the antimicrobial activity of the compounds against a broad panel of clinically relevant bacteria and fungi. Concurrently, assess their antiproliferative activity against a diverse panel of cancer cell lines.
Mechanism of Action Studies: For the most potent compounds, conduct further studies to elucidate their mechanism of action at the molecular level.
In Vivo Efficacy and Toxicity: Progress the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy and safety profiles.
By systematically investigating the structure-activity relationships within the N-alkyl-2-methylbenzamide series, researchers can gain valuable insights to guide the design and development of novel therapeutic agents with improved performance characteristics.
References
PubChem. (n.d.). 2-Methylbenzamide. Retrieved from [Link]
PubChem. (n.d.). N-Methylbenzamide. Retrieved from [Link]
O'Donnell, J., et al. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Infectious Diseases, 8(8), 1597-1607.
Di Somma, A., et al. (2023). Structure–activity relationships of antibacterial peptides. FEBS Letters, 597(1), 1-22.
Patel, R. P., et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Bioorganic & Medicinal Chemistry Letters, 22(12), 4051-4054.
Al-Ostoot, F. H., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(13), 5085.
Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of N-cycloheptyl-N-methyl-benzamide. Retrieved from [Link]
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28.
Zhang, N., et al. (2012). Synthesis of N-Alkyl and N-Aryl Isoquinolones and Derivatives via Pd-Catalyzed C-H Activation and Cyclization Reactions. Organic Letters, 14(19), 5142-5145.
ResearchGate. (n.d.). Antiproliferative (IC50, μM) Activity of Synthesized Compounds. Retrieved from [Link]
DANAMIC. (2021).
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
PubChem. (n.d.). N-Propyl-N-methyl-benzamide. Retrieved from [Link]
NCERT. (n.d.). Amines. In Chemistry Part II.
ResearchGate. (n.d.). Antiproliferative activity (IC50 μM) of compounds 9a-d, TSA, Apicidin and Depsipeptide. Retrieved from [Link]
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-04.
The Journal of Organic Chemistry. (2024). Structure–Activity Relationship Studies of the Peptide Antibiotic Clovibactin. The Journal of Organic Chemistry, 89(17), 12045-12057.
PubChem. (n.d.). N-Ethyl-N-methyl-benzamide. Retrieved from [Link]
YouTube. (2025). MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. Retrieved from [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Retrieved from [Link]
Frontiers. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Retrieved from [Link]
PubMed. (2001). Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. Retrieved from [Link]
Cheméo. (n.d.). Benzamide, N-heptyl-N-octyl-4-chloro-. Retrieved from [Link]
PubMed. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Retrieved from [Link]
PubChem. (n.d.). N-ethyl-N,2-dimethylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). N-ethyl-2-(methylamino)-N-prop-2-enylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). N-ethyl-2-methylbutanamide. Retrieved from [Link]
Evaluating the Insect Repellent Spectrum of "N-heptyl-2-methylbenzamide": An Analysis of Available Data
A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific data on the insect repellent spectrum and efficacy of N-heptyl-2-methylbenzamide. While the broader cl...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific data on the insect repellent spectrum and efficacy of N-heptyl-2-methylbenzamide. While the broader class of benzamide and N-alkylbenzamide compounds has been investigated for insecticidal and repellent properties, detailed experimental data and comparative studies for N-heptyl-2-methylbenzamide against common arthropod vectors are not publicly available. This guide will, therefore, provide a comparative framework based on established insect repellents, DEET and Picaridin, and outline the standard methodologies used to evaluate such compounds, which would be necessary to assess the potential of N-heptyl-2-methylbenzamide.
Introduction to Modern Insect Repellents
The development of effective insect repellents is a critical component of public health strategies to prevent the transmission of vector-borne diseases. The most widely used and well-studied insect repellent is DEET (N,N-diethyl-m-toluamide), a broad-spectrum repellent effective against a wide range of insects including mosquitoes, ticks, and flies.[1][2] Picaridin, another synthetic compound, has gained popularity due to its comparable efficacy to DEET with certain cosmetic advantages.[3] Any new candidate repellent, such as N-heptyl-2-methylbenzamide, would need to undergo rigorous evaluation to demonstrate its efficacy and safety in comparison to these established standards.
Comparative Repellent Landscape: DEET vs. Picaridin
To establish a baseline for evaluating any new repellent, it is essential to understand the performance of current market leaders.
Long history of effective use, broad-spectrum efficacy.
Can damage plastics and synthetic fabrics, has a distinct odor, can cause skin irritation in some individuals.
Picaridin
10-20%
Mosquitoes, Ticks, Flies
Generally considered to have a better cosmetic feel (less oily), no damage to plastics, low odor.
May require more frequent reapplication at lower concentrations compared to higher concentrations of DEET.
Evaluating the Repellent Spectrum: Standardized Methodologies
The efficacy of an insect repellent is determined through a series of standardized laboratory and field tests. These protocols are designed to provide quantifiable data on the level and duration of protection against specific insect species.
This is a standard laboratory method for assessing the repellency of topical treatments against biting insects, particularly mosquitoes.
Principle: A treated forearm is exposed to a cage of host-seeking female mosquitoes, and the time until the first confirmed bite is recorded. This is known as the Complete Protection Time (CPT).
Experimental Protocol:
Subject Preparation: Human volunteers are selected based on their attractiveness to the target insect species. A defined area of the forearm is marked for treatment application.
Repellent Application: A precise amount of the test substance (e.g., N-heptyl-2-methylbenzamide) and a control (e.g., DEET, Picaridin, or a placebo) are applied evenly to the designated areas on the forearms of the subjects.
Exposure: At predetermined intervals (e.g., every 30 minutes), the treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes for a fixed duration (e.g., 3-5 minutes).
Data Collection: The number of mosquito landings and bites is recorded during each exposure period. The CPT is the time from application until the first confirmed bite.
Arm-in-Cage Experimental Workflow
This method evaluates the ability of a volatile chemical to prevent insects from entering a treated space, without direct contact.
Principle: The movement of insects in a chamber with a treated and an untreated area is observed to determine if the test substance creates a repellent vapor.
Experimental Protocol:
Apparatus: A test chamber, often a tube or a larger enclosure, is divided into treated and untreated zones.
Treatment: The test substance is applied to a substrate (e.g., filter paper) and placed in the treated zone.
Insect Release: A known number of insects are released into the chamber.
Data Collection: After a set period, the number of insects in the treated and untreated zones is counted. A significant reduction in the number of insects in the treated zone indicates spatial repellency.
Spatial Repellency Assay Workflow
This assay is used to study the behavioral response of insects to airborne odors.
Principle: Insects are released into the base of a Y-shaped tube and choose to move towards one of two arms, each carrying a different air stream (e.g., one with the test compound and one with clean air).
Experimental Protocol:
Apparatus Setup: A Y-tube olfactometer is connected to an air source that is filtered and humidified.
Odor Introduction: The test substance is introduced into the airflow of one arm of the Y-tube, while the other arm receives clean air (control).
Insect Introduction: Individual insects are introduced at the base of the Y-tube.
Choice Observation: The insect's movement into one of the arms is recorded as a choice. A significant preference for the clean air arm indicates repellency.
Y-Tube Olfactometer Experimental Logic
Proposed Mechanism of Action of Benzamide-Based Repellents
While the specific mechanism of action for N-heptyl-2-methylbenzamide is unknown, studies on other benzamide derivatives, including DEET, suggest potential modes of action. The primary hypothesis for DEET's repellency is its interaction with the insect's olfactory system.[4] DEET is believed to mask the chemical cues from a host that attract insects, making the host "invisible" to them. More recent research suggests that DEET may also directly activate certain olfactory receptors, creating an aversive stimulus.
To determine the mechanism of N-heptyl-2-methylbenzamide, studies involving electroantennography (EAG) and single-sensillum recording (SSR) would be necessary to measure the response of insect antennae to the compound.
Conclusion
The evaluation of N-heptyl-2-methylbenzamide as an insect repellent is currently hindered by a lack of publicly available efficacy data. To ascertain its potential as a viable alternative to existing repellents like DEET and Picaridin, a comprehensive testing program following standardized protocols is required. This would involve arm-in-cage tests to determine its contact repellency and duration of protection, spatial repellency assays to assess its volatility and ability to protect an area, and olfactometer studies to understand its effect on insect behavior. Furthermore, mechanistic studies would be crucial to elucidate its mode of action on the insect's sensory systems. Without such data, a direct comparison to established repellents remains speculative. Researchers and drug development professionals interested in this compound should prioritize generating this foundational data to enable a thorough and objective evaluation.
References
Information on DEET (N,N-diethyl-m-toluamide) is widely available from sources such as the U.S. Environmental Protection Agency (EPA) and the Centers for Disease Control and Prevention (CDC).
Zhu, Y., & Wang, X. (Year). Method for continuous water removal production of amide product. Chinese Patent CN 104418760.
Kitchen LW, Lawrence KL, Coleman RE. The role of the United States military in the development of vector control products, including insect repellents, insecticides, and bed nets. J Vector Ecol. 2009;34(1):50-61. Available from: [Link]
Warren J, Westphal D, Zoubek S. Pfizer Inc. Process for the production of amides.
Information on Picaridin can be found through resources from the EPA and CDC, as well as in various comparative studies on insect repellent efficacy.
Guidelines for efficacy testing of mosquito repellents for human skin are provided by the World Health Organiz
Product Performance Test Guidelines for Insect Repellents to be Applied to Human Skin are available from the U.S. Environmental Protection Agency (EPA), document number OPPTS 810.3700.
Methodologies for arm-in-cage testing are described in various scientific publications and guidelines
Protocols for spatial repellency assays are outlined in guidelines from the WHO for the testing of sp
Details of Y-tube olfactometer assays can be found in entomological research liter
(2010). Mosquito repellents: A review of chemical structure diversity and olfaction. Pest Management Science.
(2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. Pesticide Biochemistry and Physiology.
(2021). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Semantic Scholar.
(2025). Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. Journal of Agricultural and Food Chemistry.
(2025). Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae).
(Year). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
(Year). Repellency of 29 Synthetic and Natural Commercial Topical Insect Repellents Against Aedes aegypti (Diptera: Culicidae) in Central Mexico.
(Year). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Hindawi.
(Year). US Patent for Nu, nu-diethylbenzamide as an insect repellent.
(Year). US Patent for Volatile insect repellents.
(Year). Patent literature on mosquito repellent inventions which contain plant essential oils--a review. PubMed.
A-Z Guide to the Proper Disposal of N-heptyl-2-methylbenzamide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-heptyl-2-methylbenzamide, ensuring the protection of personnel and the environment.
Disclaimer: This guide is based on data for structurally similar compounds. No specific Safety Data Sheet (SDS) for N-heptyl-2-methylbenzamide was available in public databases at the time of writing. Users must consult the specific SDS provided by their supplier for N-heptyl-2-methylbenzamide before undertaking any handling or disposal procedures. This document should be used as a supplementary resource to, not a replacement for, the manufacturer's SDS and institutional safety protocols.
Hazard Assessment: Understanding the Compound
While specific data for N-heptyl-2-methylbenzamide is limited, we can infer its likely hazard profile from analogous benzamide structures. Compounds like N-Benzylbenzamide and N-Methylbenzamide are classified as skin and eye irritants and may cause respiratory irritation.[1][2][3][4] It is prudent to handle N-heptyl-2-methylbenzamide as a compound with similar potential hazards.
The core principle of safe disposal begins with understanding the risks. Benzamides as a class are generally stable solids but should be kept away from strong oxidizing agents, strong bases, and acids.[5][6]
Table 1: Inferred Hazard Profile for N-heptyl-2-methylbenzamide
Ingestion must be avoided. Do not eat, drink, or smoke in laboratory areas.
| Environmental Hazard | Harmful to aquatic life[9] | The compound should not be released into the environment.[10][11] Avoid disposal down the drain. |
The Disposal Workflow: A Visual Guide
Proper disposal is a systematic process. The following workflow illustrates the decision-making and procedural steps from waste generation to final disposal, ensuring compliance and safety at every stage.
Caption: Decision-making process for laboratory-level disposal of N-heptyl-2-methylbenzamide.
Step-by-Step Disposal Protocol
This protocol provides the detailed, actionable steps required for safe disposal. The causality behind each step is explained to foster a deeper understanding of the safety principles involved.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
Engineering Controls: Always handle N-heptyl-2-methylbenzamide powder and prepare its waste containers within a certified chemical fume hood to prevent inhalation of dusts.[6][8] Ensure an eyewash station and safety shower are readily accessible.[12]
Eye Protection: Wear chemical safety goggles with side-shields or a full-face shield.[12]
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or puncture before use.
Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[12]
Step 2: Waste Characterization and Segregation
Proper characterization is a regulatory requirement and essential for preventing dangerous chemical reactions in waste containers.
Designation: Based on its inferred properties (irritant, harmful if swallowed), N-heptyl-2-methylbenzamide waste should be classified as hazardous chemical waste.[8] It does not typically fall under specific EPA "P" or "U" lists unless it is mixed with other listed wastes, but it must be managed as hazardous due to its characteristics.[13][14]
Segregation: This is a critical step to prevent accidents.
Collect N-heptyl-2-methylbenzamide waste in a dedicated container.
CRITICAL: Do NOT mix with strong acids, strong bases, or strong oxidizing agents.[5] Such mixing could potentially lead to violent reactions or degradation into unknown, more hazardous compounds.
Step 3: Containerization and Labeling
The container must safely hold the waste from the point of collection to its final disposal.
Container Selection: Use a chemically compatible container with a tightly sealing lid, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container is clean, dry, and in good condition.
Labeling: Clear and accurate labeling is mandated by law and crucial for safety. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
The full, unabbreviated chemical name: "N-heptyl-2-methylbenzamide".
The words "Hazardous Waste".
An accurate statement of the hazards (e.g., "Irritant," "Harmful if Swallowed").
The date when waste was first added to the container.
Waste must be stored safely in the laboratory pending pickup.
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.
Conditions: The SAA must be under the control of the laboratory personnel. The container should be kept in a secondary containment bin to catch any potential leaks. Store away from heat and sources of ignition.[5]
Step 5: Final Disposal
Disposal of this chemical waste must be handled by trained professionals in compliance with all regulations.
Method: The primary and accepted method for disposal is through a licensed hazardous waste disposal company.[8][11] These companies will typically use high-temperature incineration with appropriate scrubbers to prevent atmospheric contamination.[15]
Procedure: Do not attempt to treat the chemical waste in the lab. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Ensure all labeling is correct and the container is securely sealed before handing it over.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is vital.
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: Prevent the spill from spreading or entering drains.[8][10]
Clean-up (for trained personnel only):
Wear the full PPE described in Step 1.
Gently sweep up the solid material, avoiding the creation of dust.[8] Use a dustpan and brush or a HEPA-filtered vacuum.
Place the collected material into a designated hazardous waste container and label it appropriately.
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Report: Report the incident to your supervisor and EHS office, regardless of the spill size.
References
N-Methylbenzamide Safety Data Sheet. (n.d.). LookChem. [Link]
Material Safety Data Sheet. (2010). ScienceLab.com. [Link]
2-Methyl-p-phenylenediamine Safety Data Sheet. (2023). Deepak Nitrite Ltd. [Link]
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. [Link]
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]
RCRA Waste Code. (n.d.). U.S. Environmental Protection Agency. [Link]
Personal protective equipment for handling N-heptyl-2-methylbenzamide
As a Senior Application Scientist, I understand that providing robust safety guidance is paramount when working with novel or less-common chemical entities. This guide outlines the essential personal protective equipment...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand that providing robust safety guidance is paramount when working with novel or less-common chemical entities. This guide outlines the essential personal protective equipment (PPE) and handling protocols for N-heptyl-2-methylbenzamide.
Given that N-heptyl-2-methylbenzamide is a specialized chemical for research and development, a comprehensive, peer-reviewed safety profile is not widely available. Therefore, this guidance is expertly synthesized from the safety data of structurally analogous N-substituted benzamides. This proactive, risk-based approach ensures a high margin of safety when handling this compound.
Hazard Assessment of N-heptyl-2-methylbenzamide
Based on the hazard classifications of similar aromatic amides, a researcher must assume that N-heptyl-2-methylbenzamide presents the following potential hazards[1][2][3]:
Potential Hazard
GHS Hazard Code
Description
Acute Oral Toxicity
H302
Harmful if swallowed.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
Respiratory Irritation
H335
May cause respiratory irritation.
Potential Mutagenicity
H341
Suspected of causing genetic defects.
This assessment mandates a stringent set of handling protocols and PPE to mitigate exposure risks.
Core PPE Requirements: A Multi-Layered Defense
Your primary defense against chemical exposure is a consistent and correctly implemented PPE strategy. The following are the minimum requirements for handling N-heptyl-2-methylbenzamide in a laboratory setting.
Hand Protection: The Critical Barrier
Substituted benzamides can cause skin irritation, and systemic absorption through the skin is a potential route of exposure.
Primary Gloves: Nitrile gloves are the standard for providing a good balance of chemical resistance and dexterity.[4] Always use powder-free gloves to prevent aerosolization of the chemical.
Glove Thickness: A minimum thickness of 4 mil (0.1 mm) is recommended for incidental contact. For extended handling or when working with solutions, 8 mil (0.2 mm) gloves or double-gloving is advised.
Protocol:
Before use, always inspect gloves for any signs of degradation or puncture.
Don gloves over clean, dry hands.
When work is complete, or if contamination is suspected, remove gloves using the proper technique to avoid skin contact.
Dispose of contaminated gloves immediately in the designated hazardous waste container.
Wash hands thoroughly with soap and water after removing gloves.[5]
Eye and Face Protection: Shielding Against Splashes and Aerosols
N-heptyl-2-methylbenzamide is presumed to be a serious eye irritant.[1][2][3]
Mandatory: ANSI Z87.1-rated chemical splash goggles are required at all times when the chemical is being handled, including during solution preparation and cleanup.
Recommended for High-Risk Tasks: A full-face shield should be worn over chemical splash goggles when there is a significant risk of splashing or aerosol generation (e.g., preparing concentrated solutions, sonicating, or heating).
Body Protection: Preventing Dermal Contact
Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is mandatory.
Chemical Apron: For larger quantities (>1 gram) or when extensive solution work is planned, a chemically resistant apron should be worn over the lab coat.
Personal Clothing: Long pants and closed-toe shoes are required at all times in the laboratory. Fabrics such as polyester or acrylic should be avoided in favor of cotton.[6]
Given the potential for respiratory tract irritation from dust or aerosols, engineering controls are the first line of defense.[1][3]
Primary Control: All weighing and handling of solid N-heptyl-2-methylbenzamide must be performed in a certified chemical fume hood or a powder containment hood.
When Respirators are Required: If engineering controls are not feasible or during a large spill cleanup, respiratory protection is necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[6]
Recommended Respirator: An N95-rated respirator for particulates or a half-mask elastomeric respirator with P100 cartridges.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
Risk Assessment and PPE Selection Workflow
The level of PPE required is dictated by the specific task. Use the following decision workflow to ensure appropriate protection.
Caption: PPE selection workflow for N-heptyl-2-methylbenzamide.
Step-by-Step Handling Protocol
Preparation: Designate a specific area for handling, preferably within a fume hood. Assemble all necessary equipment, including a chemical spill kit.
Donning PPE: Don PPE in the following order: lab coat, closed-toe shoes, long pants, safety goggles, face shield (if needed), and finally gloves.
Handling:
Carefully weigh the solid compound in a fume hood to avoid inhaling dust.
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Keep all containers tightly closed when not in use.[5]
Post-Handling:
Decontaminate all surfaces with an appropriate solvent and then soap and water.
Segregate all waste as described below.
Doffing PPE: Remove PPE in a way that prevents re-contamination. First, remove gloves. Then remove the face shield and goggles, followed by the lab coat. Wash hands immediately and thoroughly.
Decontamination and Disposal Plan
Improper disposal is a critical compliance and safety failure. All waste must be handled as hazardous.
Solid Waste: All contaminated solid waste, including used gloves, weigh paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions or reaction mixtures containing N-heptyl-2-methylbenzamide must be collected in a compatible, sealed hazardous waste container. Do not pour down the drain.
Spill Cleanup:
Alert personnel in the immediate area.
Wearing your full PPE (including respiratory protection if the spill is large or outside a fume hood), cover the spill with an absorbent material from a chemical spill kit.
Collect the absorbed material using non-sparking tools and place it in the solid hazardous waste container.
Clean the spill area with a decontaminating solution.
Container Disposal: The final empty container of N-heptyl-2-methylbenzamide must be managed as hazardous waste.[5][7]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with N-heptyl-2-methylbenzamide, ensuring a safe and compliant laboratory environment.
References
Angene Chemical. (2021, May 01). Safety Data Sheet for 5-Amino-2-fluoro-N-methylbenzamide. [Link]
Minnesota Pollution Control Agency. (n.d.). Hazardous Waste Disposal Procedures. [Link]
PubChem. (n.d.). 2-Methylbenzamide. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). N-Methylbenzamide. National Center for Biotechnology Information. [Link]
MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]